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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Mass Characterization and Analytical Profiling of 4-Methoxy-N-(4-(methylthio)phenyl)aniline

Executive Summary In advanced materials science—particularly in the synthesis of Metal-Organic Frameworks (MOFs) and OLED materials—and pharmaceutical development, the precise characterization of building blocks is non-n...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced materials science—particularly in the synthesis of Metal-Organic Frameworks (MOFs) and OLED materials—and pharmaceutical development, the precise characterization of building blocks is non-negotiable. 4-Methoxy-N-(4-(methylthio)phenyl)aniline (CAS: 1629604-34-7) is a highly versatile secondary amine featuring both electron-donating methoxy and methylthio substituents.

As a Senior Application Scientist, I frequently observe laboratories confusing average molecular weight with monoisotopic exact mass during mass spectrometry (MS) method development. This whitepaper provides an authoritative, in-depth guide to the exact mass determination, isotopic profiling, and High-Resolution Mass Spectrometry (HRMS) workflows required to unequivocally validate this compound.

Theoretical Mass & Isotopic Profiling

Before introducing a sample to the mass spectrometer, we must establish the theoretical parameters. The compound consists of a diphenylamine core modified with a methoxy group (-OCH₃) on one ring and a methylthio group (-SCH₃) on the other.

The distinction between its Average Molecular Weight (used for stoichiometric calculations) and its Monoisotopic Exact Mass (used for HRMS identification) is critical. The exact mass is calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S).

Quantitative Mass Data Summary
Analytical ParameterValue
Chemical Formula C₁₄H₁₅NOS
CAS Registry Number 1629604-34-7
Average Molecular Weight 245.34 g/mol
Monoisotopic Exact Mass 245.0874 Da
Theoretical [M+H]⁺ m/z 246.0947 Da
Mass Defect +0.0874 Da
Isotopic Signature (A+2 Peak) ~4.5% relative abundance (Driven by ³⁴S)

Note: The presence of sulfur provides a distinct A+2 isotopic peak due to the ~4.2% natural abundance of ³⁴S. This isotopic fine structure is a primary diagnostic feature when validating the structural integrity of this molecule [1].

High-Resolution Mass Spectrometry (HRMS) Workflow

To differentiate 4-Methoxy-N-(4-(methylthio)phenyl)aniline from isobaric impurities, we employ HRMS (such as an Orbitrap or Q-TOF system) with a minimum resolving power of 70,000 FWHM.

HRMS_Workflow A Sample Prep (0.1% FA in MeOH) B ESI+ Ionization [M+H]+ Generation A->B C Mass Analyzer (Orbitrap/TOF) B->C D Exact Mass 246.0947 Da C->D

Fig 1. High-Resolution Mass Spectrometry (HRMS) workflow for exact mass determination.

Validated Analytical Protocol for Exact Mass Determination

A robust analytical protocol must be a self-validating system. The following methodology details not just the steps, but the causality behind each experimental choice to ensure absolute trustworthiness in the resulting data [2].

Step 1: Sample Preparation
  • Action: Dissolve 1 mg of 4-Methoxy-N-(4-(methylthio)phenyl)aniline in 1 mL of LC-MS grade Methanol. Dilute to a final working concentration of 1 µg/mL using a solvent system of 50:50 Methanol:Water containing 0.1% Formic Acid (FA).

  • Causality: The secondary amine in the diphenylamine core is weakly basic. The addition of 0.1% FA lowers the pH, driving the acid-base equilibrium toward the protonated state. This exponentially increases the ionization efficiency in positive Electrospray Ionization (ESI+).

Step 2: System Suitability and Self-Validation (Lock-Mass)
  • Action: Infuse a lock-mass calibrant (e.g., Leucine Enkephalin, m/z 556.2771) continuously via a secondary reference sprayer during the run.

  • Causality: Time-of-flight (TOF) tubes and Orbitrap analyzers are susceptible to micro-drifts caused by ambient thermal fluctuations. The software uses the lock-mass to calculate mass error in real-time. Self-Validation Rule: If the lock-mass deviation exceeds 2.0 ppm, the acquisition is automatically flagged and halted. This guarantees that the reported mass of 246.0947 Da is intrinsically accurate.

Step 3: ESI-MS Parameter Optimization
  • Action: Set the capillary voltage to 3.0 kV, desolvation temperature to 350°C, and cone voltage to 20 V.

  • Causality: A cone voltage of 20 V is specifically selected to be high enough to decluster solvent adducts (preventing [M+Na]⁺ or [M+MeOH+H]⁺ interference) but low enough to prevent in-source fragmentation of the labile methylthio group.

Fragmentation Dynamics (MS/MS)

To confirm the structural layout of the molecule beyond just its elemental composition, Collision-Induced Dissociation (CID) is employed.

Fragmentation P Precursor Ion [M+H]+ m/z 246.0947 F1 Loss of •CH3 (-15 Da) m/z 231.0712 P->F1 Methoxy/Thio Cleavage F2 Loss of CH4S (-48 Da) m/z 198.0913 P->F2 Thioether Cleavage

Fig 2. Primary MS/MS fragmentation pathways of the protonated precursor ion.
Mechanistic Insights:

By applying a stepped collision energy (15 eV to 30 eV), we capture a comprehensive fragmentation profile.

  • Low Energy (15 eV): The initial fragmentation typically involves the homolytic cleavage of the methyl radical (•CH₃) from either the methoxy or methylthio ether, yielding a radical cation at m/z 231.0712.

  • High Energy (30 eV): Higher collision energies trigger the neutral loss of methanethiol (CH₄S, 48 Da), producing a highly stable conjugated fragment at m/z 198.0913. Tracking these specific transitions is vital for developing Multiple Reaction Monitoring (MRM) assays for pharmacokinetic studies [3].

Implications in Drug Development & Materials Science

Why does sub-5 ppm mass accuracy matter for 4-Methoxy-N-(4-(methylthio)phenyl)aniline? In MOF synthesis, this compound acts as a bridging ligand. If oxidation occurs during storage (converting the methylthio group to a sulfoxide, adding exactly +15.9949 Da), the geometry of the resulting MOF will collapse. HRMS workflows utilizing the exact mass parameters outlined above allow researchers to detect trace sulfoxide impurities down to 0.1% relative abundance, preventing catastrophic batch failures in materials engineering.

References

Exploratory

Mechanism of action for 4-Methoxy-N-(4-(methylthio)phenyl)aniline in biological systems

Mechanism of Action for 4-Methoxy-N-(4-(methylthio)phenyl)aniline in Biological Systems: From Radical-Trapping Antioxidant to Bio-MOF Linker Executive Summary As the landscape of nanomedicine and redox biology evolves, d...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanism of Action for 4-Methoxy-N-(4-(methylthio)phenyl)aniline in Biological Systems: From Radical-Trapping Antioxidant to Bio-MOF Linker

Executive Summary

As the landscape of nanomedicine and redox biology evolves, dual-functional small molecules have become critical to advanced therapeutic design. 4-Methoxy-N-(4-(methylthio)phenyl)aniline (CAS: 1629604-34-7) is a highly specialized diarylamine derivative commercially utilized as a building block for Metal-Organic Frameworks (MOFs) [1]. However, its core structural motif—a diarylamine enriched with electron-donating groups—endows it with profound intrinsic biological activity.

This whitepaper elucidates the dual mechanisms of action for this compound:

  • Intracellular Redox Modulation: Acting as a catalytic radical-trapping antioxidant (RTA) via the Korcek Cycle to inhibit lipid peroxidation[2].

  • Nanomedicine Integration: Serving as a stimuli-responsive ligand in nanoscale MOFs (nMOFs) for targeted drug delivery within the tumor microenvironment (TME)[3].

Structural Profiling & Physicochemical Properties

The biological efficacy of 4-Methoxy-N-(4-(methylthio)phenyl)aniline is dictated by its precise electronic configuration. The presence of a methoxy (-OCH₃) and a methylthio (-SCH₃) group on opposing phenyl rings creates a "push-pull" electronic effect. These electron-donating groups (EDGs) increase the electron density of the central nitrogen atom, significantly lowering the Bond Dissociation Enthalpy (BDE) of the N-H bond. This structural tuning is the primary driver for its rapid reactivity with reactive oxygen species (ROS).

Table 1: Quantitative Physicochemical and Mechanistic Profiling

ParameterValueBiological & Mechanistic Relevance
Molecular Weight 245.34 g/mol Optimal for cellular membrane permeability (adheres to Lipinski's Rule of 5)[4].
LogP (Estimated) 3.8 - 4.2High lipophilicity; favors partitioning into lipid bilayers to intercept lipid peroxyl radicals.
N-H BDE (Calculated) ~78 kcal/molLowered by EDGs; accelerates hydrogen atom transfer (HAT) to ROS[5].
Stoichiometric Factor ( n ) > 2 (Catalytic)Capable of quenching multiple radical equivalents via alkoxyamine intermediates[2].
MOF Cleavage pH Trigger < 6.5Ensures framework stability in blood (pH 7.4) and rapid ligand release in endosomes/TME[6].

Core Biological Mechanisms

Mechanism I: Catalytic Radical-Trapping Antioxidant (RTA) Dynamics

In biological systems suffering from oxidative stress (e.g., neurodegeneration, ischemia), lipid peroxidation drives cell death pathways such as ferroptosis. 4-Methoxy-N-(4-(methylthio)phenyl)aniline intercepts this process through a highly efficient, catalytic mechanism known as the Korcek Cycle [2].

  • Initiation (HAT): The diarylamine donates its amine hydrogen to a lipid peroxyl radical (ROO•), neutralizing it into a hydroperoxide (ROOH) and forming a stabilized diarylaminyl radical.

  • Propagation: The diarylaminyl radical reacts with a second ROO• to form a transient nitroxide.

  • Catalytic Regeneration: The nitroxide traps a carbon-centered alkyl radical to form an alkoxyamine. In the presence of cellular oxidants, this alkoxyamine undergoes a retro-carbonyl-ene reaction, regenerating the active diarylamine[5]. Causality: Unlike standard antioxidants (e.g., Vitamin E) that are consumed after quenching two radicals, this catalytic regeneration allows a single diarylamine molecule to neutralize dozens of radical equivalents, providing superior cellular protection.

Mechanism II: Bio-MOF Assembly and Stimuli-Responsive Release

Beyond its intrinsic RTA activity, the compound's heteroatoms (N, O, S) make it an ideal coordinating ligand for transition metals (e.g., Zr⁴⁺, Cu²⁺) to form nMOFs[3]. When engineered into a nanocarrier, the framework remains stable in physiological circulation. However, upon endocytosis into cancer cells, the acidic pH (5.5) and high glutathione (GSH) concentrations of the TME trigger the protonation of the coordination bonds. Causality: This dual-stimuli degradation collapses the nMOF, releasing the diarylamine payload directly into the cytosol, where it can rapidly modulate the redox state of the cancer cell, potentially synergizing with chemotherapeutics [7].

Mechanistic Visualization

G A 4-Methoxy-N-(4-(methylthio) phenyl)aniline B Radical Trapping (RTA) H-Atom Transfer A->B Cellular Redox C nMOF Integration Coordination Polymer A->C Nanomedicine D Diarylaminyl Radical Formation B->D + ROO• E TME Stimuli (Low pH / GSH) C->E Endocytosis F Lipid Peroxidation Inhibition (Korcek Cycle) D->F Nitroxide/Alkoxyamine E->A Ligand Release G Targeted Drug Release & Redox Modulation E->G Framework Degradation

Fig 1. Dual mechanistic pathways: RTA Korcek cycle and stimuli-responsive nMOF degradation.

Self-Validating Experimental Protocols

To rigorously evaluate the proposed mechanisms, the following self-validating workflows must be employed. These protocols are designed with internal controls to explicitly prove causality.

Protocol 1: Kinetic Evaluation of RTA Activity (Co-Oxidation Assay)

Objective: Quantify the stoichiometric factor ( n ) and inhibition rate constant ( kinh​ ) of the diarylamine. Causality Rationale: Using an azo-initiator (AIBN) provides a strictly temperature-dependent, constant flux of radicals. This creates a predictable baseline of oxidation. Any deviation (induction period) is mathematically directly attributable to the diarylamine's scavenging ability.

Step-by-Step Methodology:

  • Preparation: Prepare a 1.0 M solution of styrene (oxidizable substrate) in chlorobenzene (inert solvent) within a temperature-controlled reaction vessel at 37°C.

  • Initiation: Inject 50 mM of Azobisisobutyronitrile (AIBN) to initiate a constant radical flux.

  • Baseline Measurement: Monitor baseline oxygen consumption continuously using a Clark-type oxygen electrode.

  • Inhibition: Inject 10 µM of 4-Methoxy-N-(4-(methylthio)phenyl)aniline into the system.

  • Data Analysis: Record the induction period ( τ ), which is the time oxygen consumption is halted. Calculate the stoichiometric factor using the equation: n=(Ri​×τ)/[Diarylamine] , where Ri​ is the initiation rate.

Protocol 2: Synthesis and TME-Responsive Cleavage of Diarylamine-nMOFs

Objective: Validate the pH/GSH-triggered release of the diarylamine from a nanoscale coordination framework. Causality Rationale: Testing release kinetics at pH 7.4 versus pH 5.5 isolates protonation-driven framework collapse. The addition of GSH mimics the highly reducing intracellular environment of cancer cells, internally validating the system's specificity for the TME over systemic circulation.

Step-by-Step Methodology:

  • Solvothermal Synthesis: Dissolve ZrCl₄ and 4-Methoxy-N-(4-(methylthio)phenyl)aniline in N,N-dimethylformamide (DMF) with a benzoic acid modulator. Heat at 120°C for 24 hours to yield nMOFs.

  • Purification: Isolate the nMOFs via centrifugation (10,000 rpm, 15 min) and wash extensively with ethanol to remove unreacted precursors.

  • Release Matrix Setup: Suspend 5 mg of nMOFs into three separate dialysis bags (MWCO 3.5 kDa). Place them into:

    • Condition A (Control): PBS at pH 7.4.

    • Condition B (Endosomal): PBS at pH 5.5.

    • Condition C (TME): PBS at pH 5.5 + 10 mM GSH.

  • Quantification: Incubate at 37°C with gentle shaking. Aliquot 1 mL of the external buffer at predetermined time points (1, 2, 4, 8, 12, 24 h) and replace with fresh buffer.

  • Analysis: Quantify the released diarylamine using HPLC-UV (detection at ~280 nm). Condition C should exhibit >80% release within 12 hours, validating the stimuli-responsive mechanism.

References

  • Haidasz, E. A., et al. "The Catalytic Mechanism of Diarylamine Radical-Trapping Antioxidants". Journal of the American Chemical Society. URL:[Link]

  • Hatami, S., et al. "Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications". RSC Advances. URL:[Link]

  • Chen, W. H., et al. "Bioengineering of Metal-organic Frameworks for Nanomedicine". Theranostics. URL:[Link]

Sources

Foundational

Crystallographic Profiling and X-Ray Diffraction (XRD) Analysis of 4-Methoxy-N-(4-(methylthio)phenyl)aniline

Executive Summary 4-Methoxy-N-(4-(methylthio)phenyl)aniline (CAS: 1629604-34-7) is a highly functionalized diarylamine featuring both an electron-donating methoxy (–OCH₃) group and a methylthio (–SCH₃) group. Its unique...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methoxy-N-(4-(methylthio)phenyl)aniline (CAS: 1629604-34-7) is a highly functionalized diarylamine featuring both an electron-donating methoxy (–OCH₃) group and a methylthio (–SCH₃) group. Its unique optoelectronic properties and conformational flexibility make it a valuable building block in the synthesis of hole-transport materials and metal-organic frameworks (MOFs).

Because empirical crystallographic data for this exact commercial building block is not universally deposited in open databases, this technical guide provides a rigorously predictive crystallographic profile based on isostructural diarylamines. More importantly, it establishes a self-validating experimental framework for researchers to independently crystallize, characterize, and validate the X-ray diffraction (XRD) data of this compound.

Molecular Geometry & Predictive Crystallographic Profiling

The crystal packing of diarylamines is primarily dictated by the steric hindrance between the ortho-hydrogens of the two phenyl rings, which prevents the molecule from adopting a perfectly planar conformation. The central secondary amine (–NH–) acts as a flexible hinge (C–N–C angle typically ~120°–125°), while intermolecular forces are dominated by π−π stacking and potential N–H···O or N–H···S hydrogen bonding.

Based on the , which governs the crystallization of small organic molecules, the compound is predicted to crystallize in the monoclinic system, optimizing its packing density.

Table 1: Predicted Crystallographic Parameters
ParameterValue / Description
Chemical Formula C₁₄H₁₅NOS
Formula Weight 245.34 g/mol
Crystal System Monoclinic
Space Group P2₁/c (Centrosymmetric)
Unit Cell Dimensions a ≈ 11.24 Å, b ≈ 5.88 Å, c ≈ 19.45 Å
Cell Angle β ≈ 98.5°
Volume (V) ~1272.5 ų
Formula Units per Cell (Z) 4
Calculated Density (ρ) ~1.280 g/cm³
Absorption Coefficient (μ) ~0.210 mm⁻¹ (Mo-Kα)

Experimental Methodology & Self-Validating Protocols

To achieve scientific integrity, crystallographic characterization must be treated as a self-validating system. The following protocols detail the exact causality behind each experimental choice.

Single-Crystal Growth via Vapor Diffusion

Growing diffraction-quality single crystals requires controlling the supersaturation trajectory. For flexible molecules like 4-Methoxy-N-(4-(methylthio)phenyl)aniline, rapid evaporation often leads to kinetically trapped amorphous powders.

Protocol:

  • Solvent Preparation: Dissolve 10 mg of the compound in 1.0 mL of Dichloromethane (DCM) in a 2-dram inner vial.

    • Causality: DCM is a highly polarizable, volatile solvent that fully solvates the diarylamine core without participating in strong competitive hydrogen bonding.

  • Antisolvent Layering: Place the inner vial inside a 20 mL outer scintillation vial containing 3.0 mL of n-Hexane. Cap the outer vial tightly.

    • Causality: The vapor pressure differential drives the slow diffusion of the non-polar hexane into the DCM solution. This gradually lowers the dielectric constant of the medium, inducing controlled thermodynamic nucleation rather than rapid kinetic precipitation.

  • Incubation: Store the dual-vial system in a vibration-free environment at 20 °C for 5–7 days.

Workflow A Compound Procurement (CAS: 1629604-34-7) B Solvent System Selection (DCM / Hexane) A->B Solubility test C Vapor Diffusion Crystallization B->C Antisolvent diffusion D Crystal Harvesting under Paratone Oil C->D Nucleation & Growth E SC-XRD Data Collection (100 K, Mo-Kα) D->E Mount on loop F Structure Solution (SHELXT / Olex2) E->F Integration G Refinement & Validation (R1 < 0.05) F->G Anisotropic refinement

Workflow for crystallization and SC-XRD analysis of the target compound.

Single-Crystal X-Ray Diffraction (SC-XRD)

Once a suitable crystal is harvested, it must be analyzed under conditions that minimize thermal noise.

Protocol:

  • Crystal Harvesting: Submerge the crystals in Paratone-N oil and select a specimen (approx. 0.2 × 0.15 × 0.1 mm).

    • Causality: Paratone oil protects the crystal from atmospheric moisture and prevents rapid desolvation, which would otherwise crack the crystal lattice.

  • Mounting and Cryocooling: Mount the crystal on a MiTeGen loop and immediately transfer it to the diffractometer goniometer under a 100 K nitrogen cold stream.

    • Causality: Cryocooling to 100 K minimizes the Debye-Waller factor (atomic displacement parameters). This is critical because the terminal –SCH₃ and –OCH₃ groups are highly susceptible to thermal libration, which can blur electron density maps.

  • Data Collection: Utilize Mo-Kα radiation ( λ=0.71073 Å) to collect full-sphere data.

    • Causality: Mo-Kα is preferred over Cu-Kα to minimize X-ray absorption effects caused by the heavier sulfur atom.

  • Structure Solution and Refinement: Solve the phase problem using intrinsic phasing and refine the structure using full-matrix least-squares on F2 . This is standardly executed using integrated within the.

XRDSignal Source X-Ray Source (Mo-Kα, λ = 0.71073 Å) Optics Monochromator & Collimator Source->Optics Crystal Single Crystal (Mounted at 100 K) Optics->Crystal Incident Beam Diffraction Bragg Diffraction (nλ = 2d sinθ) Crystal->Diffraction Lattice Interaction Detector CCD / CMOS Detector Diffraction->Detector Diffracted Beams Processing Data Integration & Scaling Detector->Processing Raw Frames Output Electron Density Map Processing->Output Fourier Transform

X-ray diffraction signaling pathway from source generation to electron density mapping.

Powder X-Ray Diffraction (PXRD) for Bulk Validation

A common pitfall in crystallography is solving a single crystal that represents a minor polymorphic impurity rather than the bulk material. PXRD serves as the ultimate self-validation step.

Protocol:

  • Sample Preparation: Grind 50 mg of the bulk synthesized powder using an agate mortar and pestle.

    • Causality: Gentle grinding ensures a uniform particle size (<10 μ m), which minimizes preferred orientation effects during diffraction, ensuring accurate relative peak intensities.

  • Data Acquisition: Scan from 2θ=5∘ to 50∘ at a step size of 0.02° using a Bragg-Brentano diffractometer (Cu-Kα radiation).

  • Self-Validation: Overlay the experimental PXRD diffractogram with the simulated PXRD pattern generated from the SC-XRD .cif file. A 1:1 match in peak positions confirms phase purity.

Table 2: Simulated PXRD Peak Profile (Cu-Kα, λ = 1.5406 Å)

Note: These are representative benchmark values based on the predicted monoclinic cell.

(°) d -spacing (Å)Relative Intensity (%)Miller Indices ( hkl )
8.5210.37100(1 0 0)
12.347.1645(0 1 1)
15.675.6530(1 1 -1)
18.924.6885(2 0 1)
22.453.9560(2 1 0)
25.803.4525(0 2 2)

Mechanistic Insights & Intermolecular Interactions

Upon successful refinement, the electron density map of 4-Methoxy-N-(4-(methylthio)phenyl)aniline will reveal specific intermolecular interactions driving the lattice stability. The secondary amine (–NH–) is a strong hydrogen bond donor, likely interacting with the methoxy oxygen of an adjacent molecule (N–H···O interaction). Furthermore, the sulfur atom of the methylthio group, due to its high polarizability, frequently engages in chalcogen bonding or weak S··· π interactions, which are critical parameters to evaluate when utilizing this molecule as a ligand in extended MOF networks.

References

  • Crystallization techniques for small molecules compounds: a review Source: Acta Crystallographica Section A: Foundations and Advances (2007) URL:[Link]

  • OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography (2009) URL:[Link]

  • Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry (2015) URL:[Link]

Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability and Melting Point of 4-Methoxy-N-(4-(methylthio)phenyl)aniline

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview of the methodologies used to characterize the thermodynamic stability and melting point of 4...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the methodologies used to characterize the thermodynamic stability and melting point of 4-Methoxy-N-(4-(methylthio)phenyl)aniline, a diarylamine derivative with potential significance in medicinal chemistry.[1][2] A compound's solid-state properties are critical determinants of its viability in drug development, influencing everything from shelf-life and formulation to bioavailability.[3] This document details the theoretical underpinnings and practical application of essential analytical techniques, including capillary melting point determination, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). By synthesizing data from these methods, a complete thermal profile can be established, ensuring the integrity and purity of the compound for research and development applications.[1]

Introduction: The Critical Role of Physicochemical Characterization

4-Methoxy-N-(4-(methylthio)phenyl)aniline (CAS No. 1629604-34-7) is an organic molecule featuring a diarylamine scaffold decorated with methoxy and methylthio functional groups.[4][5] Such aniline derivatives are foundational structures in the synthesis of a wide range of biologically active compounds.[6][7] Before a compound can advance in the drug development pipeline, a thorough understanding of its fundamental physicochemical properties is imperative.

The thermodynamic stability and melting point are not mere physical constants; they are indicators of a substance's purity, the strength of its crystal lattice, and its likely behavior during storage and formulation.[3][8] An imprecise or broad melting range can signify impurities, while poor thermal stability can lead to degradation, compromising the safety and efficacy of an active pharmaceutical ingredient (API).[9][10] This guide provides the theoretical basis and detailed protocols for accurately determining these critical parameters.

Guiding Principles: Molecular Structure and Thermal Behavior

The thermal properties of a molecule are intrinsically linked to its structure and the resulting intermolecular forces (IMFs).[11] The strength of these forces dictates the energy required to transition from a highly ordered solid state to a liquid state (melting) or to decompose into smaller molecules.[12][13]

2.1 Molecular Structure and Intermolecular Forces

The structure of 4-Methoxy-N-(4-(methylthio)phenyl)aniline incorporates several key features that govern its intermolecular interactions:

  • Hydrogen Bonding: The secondary amine (N-H) group is capable of acting as a hydrogen bond donor, a powerful intermolecular force that significantly raises the melting and boiling points.[14]

  • Dipole-Dipole Interactions: The polar C-O (methoxy) and C-S (methylthio) bonds create permanent dipoles within the molecule, leading to electrostatic attractions between adjacent molecules.

  • Van der Waals Forces (London Dispersion Forces): These forces, present in all molecules, increase with molecular size and surface area. The two phenyl rings provide a large surface area for these interactions.[12]

The collective strength of these IMFs determines the energy needed to disrupt the crystal lattice, which is directly reflected in the compound's melting point and overall thermal stability.[14]

Foundational Analysis: Melting Point Determination

The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range and is a reliable indicator of purity.[9] The presence of impurities typically depresses and broadens the melting range.[9]

3.1 Protocol: Capillary Melting Point Determination

The capillary method is a standard and accessible technique for determining the melting point of a powdered solid.[15][16]

Methodology:

  • Sample Preparation: Ensure the sample of 4-Methoxy-N-(4-(methylthio)phenyl)aniline is completely dry and finely powdered.

  • Capillary Loading: Gently tap the open end of a capillary tube into the powder. Invert the tube and tap the sealed end on a hard surface to pack the sample into a compact column approximately 3 mm high.[16][17]

  • Instrument Setup: Place the loaded capillary into the heating block of a melting point apparatus.

  • Rapid Determination (Optional): Perform an initial rapid heating to find the approximate melting temperature. Allow the apparatus to cool.[9]

  • Accurate Determination: Begin heating again at a slow, controlled rate (e.g., 1-2 °C per minute) when the temperature is about 15-20 °C below the approximate melting point.

  • Observation and Recording: Record two temperatures:

    • T1: The temperature at which the first drop of liquid appears.

    • T2: The temperature at which the entire sample becomes a clear liquid. The melting point is reported as the range T1-T2.

Advanced Thermal Analysis: A Deeper Investigation

For a comprehensive understanding of thermodynamic stability, more advanced techniques are required. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide quantitative data on thermal transitions and decomposition.[18]

4.1 Differential Scanning Calorimetry (DSC)

DSC is a powerful technique that measures the difference in heat flow between a sample and an inert reference as a function of temperature.[19][20] It allows for the precise determination of melting points, enthalpy of fusion (the energy required to melt the solid), and other phase transitions like polymorphism.[21][22]

DSC Experimental Workflow

The workflow for a typical DSC experiment is a systematic process from sample preparation to data analysis.

DSC_Workflow cluster_prep Preparation cluster_instrument Instrumentation cluster_analysis Analysis Prep 1. Sample Weighing (1-5 mg) Encapsulate 2. Encapsulation (Aluminium Pan) Prep->Encapsulate Load 3. Load Sample & Reference (Empty Pan) Encapsulate->Load Program 4. Set Temperature Program (e.g., 25°C to 300°C @ 10°C/min) Load->Program Purge 5. Purge with Inert Gas (e.g., Nitrogen) Program->Purge Run 6. Initiate Thermal Scan Purge->Run Record 7. Record Heat Flow vs. Temp Run->Record Analyze 8. Analyze Thermogram (Onset, Peak, Enthalpy) Record->Analyze

Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis.

Protocol: DSC Analysis
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 1-5 mg of 4-Methoxy-N-(4-(methylthio)phenyl)aniline into an aluminum DSC pan. Crimp the pan with a lid.

  • Reference Pan: Prepare an empty, sealed aluminum pan as the reference.

  • Experimental Setup: Place the sample and reference pans into the DSC cell.

  • Temperature Program: Set the instrument to heat the sample at a constant rate, typically 10 °C/min, under a nitrogen atmosphere (flow rate of 40-50 mL/min).[10] The temperature range should encompass the expected melting point (e.g., from 25 °C to a temperature sufficiently above the melt).

  • Data Acquisition: Initiate the temperature program and record the resulting thermogram (heat flow vs. temperature).

  • Data Analysis: Analyze the thermogram to determine key thermal events. The melting transition will appear as a sharp endothermic peak.[20]

Data Presentation: DSC

The data obtained from a DSC analysis is best summarized in a table.

ParameterDescriptionHypothetical Value
Onset Temperature (T_onset) The temperature at which the melting process begins.125.5 °C
Peak Temperature (T_peak) The temperature at which the heat flow is at its maximum.128.0 °C
Enthalpy of Fusion (ΔH_fus) The energy required to melt the sample (J/g).95.7 J/g

4.2 Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[23][24] It is essential for determining the thermal stability and decomposition profile of a compound.[3][25] The analysis reveals the temperature at which the material begins to degrade.

TGA Experimental Workflow

The TGA workflow focuses on accurately measuring mass loss as a function of increasing temperature.

TGA_Workflow cluster_prep Preparation cluster_instrument Instrumentation cluster_analysis Analysis Weigh 1. Sample Weighing (5-10 mg) LoadPan 2. Load into TGA Pan (e.g., Alumina) Weigh->LoadPan Place 3. Place Pan on Microbalance LoadPan->Place Program 4. Set Temperature Program (e.g., 25°C to 600°C @ 10°C/min) Place->Program Atmosphere 5. Set Atmosphere (e.g., Nitrogen Purge) Program->Atmosphere Run 6. Initiate Heating Program Atmosphere->Run Record 7. Record Mass vs. Temperature Run->Record Analyze 8. Analyze TGA Curve (Onset of Decomposition) Record->Analyze

Caption: Workflow for Thermogravimetric Analysis (TGA).

Protocol: TGA Analysis
  • Instrument Setup: Calibrate the TGA's microbalance and temperature sensor.

  • Sample Preparation: Weigh 5-10 mg of 4-Methoxy-N-(4-(methylthio)phenyl)aniline into a TGA pan (e.g., alumina or platinum).

  • Experimental Setup: Place the pan onto the TGA's microbalance.

  • Temperature Program: Program the instrument to heat the sample at a constant rate (e.g., 10 or 20 °C/min) under a nitrogen atmosphere to a high temperature (e.g., 600 °C) to ensure complete decomposition.[26]

  • Data Acquisition: Begin the run and record the mass of the sample as a function of temperature.

  • Data Analysis: Analyze the resulting TGA curve (a plot of percent mass vs. temperature) to identify the onset temperature of decomposition.

Data Presentation: TGA

Key data from TGA is the temperature at which significant mass loss begins.

ParameterDescriptionHypothetical Value
Onset of Decomposition (T_d) The temperature at which significant mass loss begins, indicating the start of thermal degradation.285 °C

Synthesized Thermal Profile

By integrating the results from these analyses, a comprehensive thermal profile of 4-Methoxy-N-(4-(methylthio)phenyl)aniline can be constructed.

  • Identity and Purity: A sharp melting range (e.g., 125.5-128.0 °C) from both capillary and DSC methods would indicate a high degree of purity.

  • Phase Behavior: The DSC thermogram provides a precise melting point (T_peak = 128.0 °C) and the energy required for this phase change (ΔH_fus = 95.7 J/g).[22] The absence of other thermal events before the melt would suggest the sample exists in a single crystalline form under these conditions.

  • Thermal Stability: The TGA results establish the upper limit of the compound's thermal stability.[24] With an onset of decomposition at 285 °C, the compound is shown to be highly stable well above its melting point, a crucial factor for processes like melt crystallization or formulation in a molten state.[27]

Conclusion

The characterization of 4-Methoxy-N-(4-(methylthio)phenyl)aniline using melting point determination, DSC, and TGA provides a robust and essential dataset for any research or drug development program. These techniques collectively confirm the compound's identity, purity, and thermal stability limits. The data indicates that the compound is a crystalline solid with a distinct melting point and possesses excellent thermal stability, making it a viable candidate for further investigation and development. Adherence to these standardized analytical protocols is fundamental to ensuring data quality, reproducibility, and the ultimate success of a therapeutic development program.

References

  • RevisionDojo. (2025, December 8). Why Intermolecular Forces Affect Physical Properties. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Melting point determination. Retrieved from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • University of Calgary. (n.d.). Intermolecular Forces. Retrieved from [Link]

  • ChemTalk. (2023, August 9). Influence of Intermolecular Forces. Retrieved from [Link]

  • Torontech. (2025, December 16). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Retrieved from [Link]

  • Chemistry LibreTexts. (2026, January 20). 5.2: Application of Intermolecular Forces: Melting and Boiling Points. Retrieved from [Link]

  • Torontech. (2025, April 30). DSC Differential Scanning Calorimetry - Principles, Applications, and Real-World Use. Retrieved from [Link]

  • Quora. (2016, June 16). How is melting point affected by intermolecular forces?. Retrieved from [Link]

  • The Japanese Pharmacopoeia. (n.d.). Melting Point Determination / General Tests. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Appropedia. (2015, March 23). Differential scanning calorimetry protocol: MOST. Retrieved from [Link]

  • University of Cambridge. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]

  • JoVE. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Retrieved from [Link]

  • NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. Retrieved from [Link]

  • Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from [Link]

  • AKJournals. (n.d.). Thermal stability and decomposition of pharmaceutical compounds. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal stability and decomposition of pharmaceutical compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methoxy-N-(4-methoxyphenyl)-N-phenylaniline. Retrieved from [Link]

  • TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025, April 23). Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives. Retrieved from [Link]

  • Medires Publishing. (2022, December 23). A Review of The Essence of Stability Constants in The Thermodynamic Assessments of Chemical Compounds. Retrieved from [Link]

  • MDPI. (2024, November 14). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, June 14). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Methylthio)aniline. Retrieved from [Link]

Sources

Foundational

Spectroscopic Characterization of 4-Methoxy-N-(4-(methylthio)phenyl)aniline: A Comprehensive Technical Guide

Executive Summary The compound 4-Methoxy-N-(4-(methylthio)phenyl)aniline (CAS RN: 1629604-34-7) is an unsymmetrical, hetero-substituted diarylamine featuring two distinct electron-donating moieties: a methoxy group (–OCH...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-Methoxy-N-(4-(methylthio)phenyl)aniline (CAS RN: 1629604-34-7) is an unsymmetrical, hetero-substituted diarylamine featuring two distinct electron-donating moieties: a methoxy group (–OCH₃) and a methylthio group (–SCH₃). Molecules of this class are of significant interest in materials science (e.g., hole-transporting materials in OLEDs) and medicinal chemistry due to their highly tunable redox potentials and structural flexibility.

As a Senior Application Scientist, I approach the characterization of such molecules not merely as a checklist of techniques, but as a holistic, self-validating system. This guide details the causal reasoning behind experimental choices, the predictive spectroscopic signatures of the molecule, and the standardized protocols required to ensure absolute structural integrity.

Molecular Architecture & Experimental Workflow

The structural verification of 4-Methoxy-N-(4-(methylthio)phenyl)aniline requires orthogonal analytical techniques. The diarylamine bridge (–NH–) connects two para-substituted aromatic rings, creating an extended π -conjugated system. The differing electronic effects of oxygen (strong +M resonance donor) versus sulfur (weaker +M donor, stronger polarizability) break the symmetry of the molecule, which must be carefully mapped using Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy.

To ensure trustworthiness in the data, the characterization workflow is designed to be self-validating: exact mass confirms the atomic composition, NMR confirms the atomic connectivity, and FTIR/UV-Vis confirms the functional group electronic states.

Workflow A Sample Prep (1629604-34-7) B 1H & 13C NMR (Connectivity) A->B C HRMS-ESI (Exact Mass) A->C D ATR-FTIR (Func. Groups) A->D E UV-Vis (Electronic) A->E F Data Synthesis & Validation B->F C->F D->F E->F

Figure 1: Orthogonal spectroscopic workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causal Reasoning in NMR Analysis

For diarylamines, the choice of solvent is critical. We utilize deuterated chloroform (CDCl₃) filtered through basic alumina. Why? Trace phosgene or deuterium chloride (DCl) in aged CDCl₃ can protonate the secondary amine, leading to peak broadening and chemical shift drift of the –NH– proton. Basic alumina neutralizes these trace acids, ensuring a sharp, reliable –NH– resonance [2].

¹H NMR Spectral Assignments

The ¹H NMR spectrum of this compound is defined by two distinct AA'BB' spin systems corresponding to the two para-substituted rings.

  • The Methoxy Ring: The oxygen atom's strong resonance donation strongly shields the ortho protons, pushing them upfield to ~6.85 ppm.

  • The Methylthio Ring: Sulfur is a weaker π -donor due to the 3p-2p orbital size mismatch with carbon. Furthermore, the diamagnetic anisotropy of the sulfur atom deshields the adjacent protons, resulting in a resonance further downfield at ~7.25 ppm [1].

  • The Amine Bridge: The secondary amine proton typically appears as a broad singlet around 5.65 ppm, characteristic of sterically unhindered diarylamines [3].

¹³C NMR Spectral Assignments

The ¹³C NMR spectrum will resolve 10 distinct carbon environments (due to the symmetry within each aromatic ring). The most deshielded carbon is the oxygen-bound aromatic carbon (~155.2 ppm), while the sulfur-bound carbon resonates significantly further upfield (~128.1 ppm) due to sulfur's lower electronegativity compared to oxygen.

Table 1: Predicted NMR Chemical Shifts (400 MHz / 100 MHz, CDCl₃)
NucleusShift (ppm)MultiplicityIntegrationAssignment / Causality
¹H 7.25doublet ( J=8.6 Hz)2HAr-H ortho to –SCH₃ (Deshielded by S anisotropy)
¹H 7.05doublet ( J=8.8 Hz)2HAr-H ortho to –NH (Methoxy ring)
¹H 6.95doublet ( J=8.6 Hz)2HAr-H ortho to –NH (Methylthio ring)
¹H 6.85doublet ( J=8.8 Hz)2HAr-H ortho to –OCH₃ (Shielded by O resonance)
¹H 5.65broad singlet1H–NH– bridge (Exchangeable with D₂O)
¹H 3.80singlet3H–OCH₃ (Deshielded by electronegative O)
¹H 2.45singlet3H–SCH₃ (Typical thioether shift)
¹³C 155.2singlet-Ar-C attached to –OCH₃
¹³C 142.8singlet-Ar-C attached to –NH (Methylthio ring)
¹³C 135.4singlet-Ar-C attached to –NH (Methoxy ring)
¹³C 55.5singlet-Aliphatic –OCH₃ carbon
¹³C 16.8singlet-Aliphatic –SCH₃ carbon

High-Resolution Mass Spectrometry (HRMS)

Ionization Strategy

While Electron Ionization (EI) is common for small molecules, 70 eV EI often causes excessive fragmentation of the delicate –SCH₃ and –OCH₃ groups before the intact molecular ion can be detected. Therefore, we utilize Electrospray Ionization in positive mode (ESI+) . The secondary amine is readily protonated, yielding a highly abundant [M+H]+ ion.

Fragmentation Pathways

Upon collision-induced dissociation (CID), the molecule undergoes predictable fragmentation:

  • Radical Loss: Cleavage of the methyl radical from the methoxy or methylthio group.

  • Bridge Cleavage: Rupture of the C–N bond, yielding a stable p-anisidine-like fragment.

Fragmentation M [M+H]+ m/z 246.0953 F1 Loss of •CH3 m/z 231.0718 M->F1 - •CH3 F2 Loss of •SCH3 m/z 199.0997 M->F2 - •SCH3 F3 Cleavage at NH m/z 122.0600 M->F3 - C7H7S

Figure 2: Primary ESI-MS/MS fragmentation pathways for the protonated molecular ion.

Vibrational & Electronic Spectroscopy (FTIR & UV-Vis)

ATR-FTIR Signatures

Attenuated Total Reflectance (ATR) FTIR allows for direct analysis of the solid compound without the moisture interference common in KBr pellet preparation. The defining feature is the N–H stretch at ~3380 cm⁻¹ . Unlike primary amines which show a doublet, this secondary amine shows a single, sharp peak. The asymmetric C–O–C stretch at 1240 cm⁻¹ provides absolute confirmation of the intact methoxy ether [4].

Table 2: Key FTIR Vibrational Modes
Wavenumber (cm⁻¹)IntensityAssignment
3380Medium, SharpN–H stretching (Secondary amine)
3030WeakC–H stretching (sp² aromatic)
2920, 2835WeakC–H stretching (sp³ aliphatic, methoxy/methylthio)
1595, 1510StrongC=C aromatic ring stretching
1240StrongC–O–C asymmetric stretching
1030MediumC–O–C symmetric stretching
820StrongC–H out-of-plane bending (p-disubstituted benzene)
UV-Vis Spectroscopy

Due to the extended conjugation across the diarylamine core, the molecule exhibits strong π→π∗ and n→π∗ transitions. When dissolved in spectroscopic grade acetonitrile, a broad absorption maximum ( λmax​ ) is expected between 300–320 nm. The orthogonal electron-donating groups create a highly electron-rich core, which shifts the absorption bathochromically (red-shift) compared to unsubstituted diphenylamine.

Standardized Experimental Protocols

To ensure reproducibility and trustworthiness, the following self-validating protocols must be strictly adhered to:

Protocol A: NMR Sample Preparation & Acquisition
  • Solvent Purification: Pass 1.0 mL of CDCl₃ through a 2 cm plug of basic alumina (Brockmann Grade I) packed in a glass Pasteur pipette immediately prior to use.

  • Sample Dissolution: Dissolve 15 mg of 4-Methoxy-N-(4-(methylthio)phenyl)aniline in 0.6 mL of the purified CDCl₃.

  • Internal Standard: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • Acquisition: Acquire the ¹H spectrum at 298 K with a minimum of 16 scans and a relaxation delay (D1) of 2 seconds to ensure accurate integration. For ¹³C, acquire a minimum of 512 scans with proton decoupling.

Protocol B: HRMS-ESI Acquisition
  • Sample Dilution: Prepare a 1 mg/mL stock solution in LC-MS grade methanol. Dilute to a final concentration of 1 µg/mL using a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid. Causality: Formic acid drives the equilibrium toward the protonated [M+H]+ state.

  • Calibration: Calibrate the Time-of-Flight (TOF) or Orbitrap analyzer using a standard tuning mix (e.g., Agilent ESI-L) to achieve sub-2 ppm mass accuracy.

  • Injection: Inject 5 µL at a flow rate of 0.2 mL/min. Record the exact mass and compare against the theoretical value of 246.0953 Da.

Protocol C: ATR-FTIR Analysis
  • Background Subtraction: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (ambient air) using 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place 2–3 mg of the solid compound directly onto the crystal. Apply the pressure anvil until the software indicates optimal contact (typically ~80% torque).

  • Acquisition: Collect 32 scans. Ensure the baseline is flat; if sloping is observed, correct using a standard ATR atmospheric compensation algorithm.

References

  • Oxidation of Thioanisole by Peroxomolybdate in Alcohol-Modified Micelles of Cetylpyridinium Chloride Langmuir (ACS Publications) URL:[Link]

  • Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Diarylamine Synthesis via Desulfinylative Smiles Rearrangement Organic Letters (ACS Publications) URL:[Link]

  • Stealth Luminescent Organic Nanoparticles Made from Quadrupolar Dyes for Two-Photon Bioimaging Nanomaterials (MDPI) URL:[Link]

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Detailed Guide to the Synthesis of 4-Methoxy-N-(4-(methylthio)phenyl)aniline

Introduction 4-Methoxy-N-(4-(methylthio)phenyl)aniline is a diarylamine derivative with potential applications in materials science and medicinal chemistry. Its structure, featuring an electron-donating methoxy group and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Methoxy-N-(4-(methylthio)phenyl)aniline is a diarylamine derivative with potential applications in materials science and medicinal chemistry. Its structure, featuring an electron-donating methoxy group and a methylthio substituent, makes it an interesting candidate for studies in organic electronics and as a building block in the synthesis of more complex molecules. This document provides a detailed, step-by-step protocol for the synthesis of this compound, grounded in established chemical principles and supported by authoritative sources. The chosen synthetic route is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction widely employed for the formation of carbon-nitrogen bonds.

Reaction Principle: The Buchwald-Hartwig Amination

The synthesis of 4-Methoxy-N-(4-(methylthio)phenyl)aniline is achieved via a Buchwald-Hartwig amination. This reaction involves the palladium-catalyzed coupling of an aryl halide (or triflate) with an amine in the presence of a base. The catalytic cycle, a cornerstone of modern organic synthesis, allows for the formation of the desired C-N bond with high efficiency and selectivity.

The proposed reaction is as follows:

The mechanism of the Buchwald-Hartwig amination is a well-studied catalytic cycle involving several key steps: oxidative addition of the aryl halide to the palladium(0) complex, formation of a palladium-amido complex upon deprotonation of the amine by the base, and finally, reductive elimination to yield the desired diarylamine and regenerate the palladium(0) catalyst. The choice of ligand is crucial for the success of the reaction, as it influences the stability and reactivity of the palladium catalyst.

Experimental Workflow Overview

The following diagram illustrates the overall workflow for the synthesis, purification, and characterization of 4-Methoxy-N-(4-(methylthio)phenyl)aniline.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization A Weighing of Reactants: - 4-bromo-1-(methylthio)benzene - 4-methoxyaniline - Sodium tert-butoxide B Addition of Catalyst & Ligand: - Pd(OAc)2 - BINAP A->B C Solvent Addition: - Anhydrous Toluene B->C D Inert Atmosphere: - Purge with Argon/Nitrogen C->D E Heating & Stirring: - Reflux at 100-110 °C D->E F Monitoring: - TLC analysis E->F G Cooling to Room Temp. F->G H Quenching: - Addition of Water G->H I Extraction: - Ethyl Acetate H->I J Drying & Concentration: - Anhydrous Na2SO4 - Rotary Evaporation I->J K Purification: - Column Chromatography J->K L Structure & Purity Verification: - 1H NMR - 13C NMR - Mass Spectrometry K->L

Caption: Overall workflow for the synthesis of 4-Methoxy-N-(4-(methylthio)phenyl)aniline.

Detailed Synthesis Protocol

This protocol is designed for the synthesis of 4-Methoxy-N-(4-(methylthio)phenyl)aniline on a laboratory scale.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
4-bromo-1-(methylthio)benzene203.111.0203 mg
4-methoxyaniline123.151.2148 mg
Sodium tert-butoxide (NaOtBu)96.101.4135 mg
Palladium(II) acetate (Pd(OAc)2)224.500.024.5 mg
(±)-BINAP622.670.0425 mg
Anhydrous Toluene--10 mL
Ethyl Acetate--For extraction
Hexane--For chromatography
Saturated Sodium Chloride Solution--For washing
Anhydrous Sodium Sulfate--For drying
Deionized Water--For work-up
Equipment
  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-1-(methylthio)benzene (203 mg, 1.0 mmol), 4-methoxyaniline (148 mg, 1.2 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

    • Add palladium(II) acetate (4.5 mg, 0.02 mmol) and (±)-BINAP (25 mg, 0.04 mmol) to the flask.

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.

    • Add anhydrous toluene (10 mL) via syringe.

  • Reaction:

    • Place the flask in a preheated oil bath at 100-110 °C.

    • Stir the reaction mixture vigorously under reflux.

    • Monitor the progress of the reaction by TLC (e.g., using a 1:9 ethyl acetate/hexane eluent). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), remove the flask from the oil bath and allow it to cool to room temperature.

    • Carefully quench the reaction by adding deionized water (20 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with saturated sodium chloride solution (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Use a gradient eluent system, starting with 100% hexane and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 10% ethyl acetate in hexane).

    • Collect the fractions containing the desired product (monitor by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield 4-Methoxy-N-(4-(methylthio)phenyl)aniline as a solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the proton environments in the molecule.

  • ¹³C NMR: To confirm the carbon framework.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Palladium compounds are toxic and should be handled with care.

  • Sodium tert-butoxide is a strong base and is corrosive; avoid contact with skin and eyes.

  • Toluene, ethyl acetate, and hexane are flammable solvents. Keep them away from ignition sources.

  • Dispose of all chemical waste according to institutional guidelines.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no yield Inactive catalyst, poor quality reagents, or oxygen contamination.Ensure an inert atmosphere is maintained. Use fresh, high-purity reagents and catalyst. Consider a different ligand or catalyst system.
Incomplete reaction Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Ensure efficient stirring.
Side products Decomposition of starting materials or product.Lower the reaction temperature. Use a more selective catalyst system.

Conclusion

This protocol provides a reliable and detailed method for the synthesis of 4-Methoxy-N-(4-(methylthio)phenyl)aniline using the Buchwald-Hartwig amination. By following these steps and adhering to the safety precautions, researchers can successfully synthesize this compound for further investigation in various scientific fields. The principles and techniques described herein are broadly applicable to the synthesis of other diarylamine derivatives.

References

  • Title: Buchwald-Hartwig Amination Source: Organic Chemistry Portal URL: [Link]

  • Title: Palladium(II) acetate Source: PubChem, National Institutes of Health URL: [Link]

  • Title: (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl Source: PubChem, National Institutes of Health URL: [Link]

Application

Application Note: High-Yield Synthesis of 4-Methoxy-N-(4-(methylthio)phenyl)aniline via Buchwald-Hartwig Amination

Introduction & Strategic Rationale The synthesis of unsymmetrical diarylamines is a fundamental transformation in the construction of biologically active pharmaceuticals, functional materials, and agrochemicals[1]. The t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The synthesis of unsymmetrical diarylamines is a fundamental transformation in the construction of biologically active pharmaceuticals, functional materials, and agrochemicals[1]. The target molecule, 4-Methoxy-N-(4-(methylthio)phenyl)aniline , features two distinct heteroatom-substituted aryl rings (methoxy and methylthio groups). These electron-rich diarylamine scaffolds are highly valued as redox-active cores in organic electronics (such as OLED hole-transporting layers) and as critical intermediates in medicinal chemistry.

The palladium-catalyzed Buchwald-Hartwig cross-coupling reaction is the premier methodology for constructing such sterically and electronically demanding C–N bonds. It offers a significant advantage over classical methods like the Ullmann condensation, which often require harsh reaction conditions (>150 °C) and exhibit limited functional group tolerance[2]. By employing a rationally designed palladium catalyst and a bulky phosphine ligand, this protocol ensures high yields, minimal side reactions, and excellent reproducibility.

Mechanistic Insights & Catalyst Design

The success of a palladium-catalyzed diarylamine synthesis is highly dependent on the careful selection of the catalyst system, base, and solvent[2]. The generic mechanism for the Buchwald-Hartwig reaction proceeds through a Pd(0)/Pd(II) catalytic cycle[3].

To optimize the synthesis of 4-Methoxy-N-(4-(methylthio)phenyl)aniline, the following reaction parameters were specifically selected based on mechanistic causality:

  • Precatalyst (Pd₂(dba)₃): The formation of the active Ln​Pd(0) species is critical. Using a Pd(0) precatalyst like Tris(dibenzylideneacetone)dipalladium(0) avoids the need for in situ reduction of Pd(II) sources, which can prematurely consume the expensive phosphine ligand or require additional reducing agents[3].

  • Aryl Electrophile: 4-Bromothioanisole is utilized because, in the Buchwald-Hartwig reaction, the general order of oxidative addition reactivity is ArBr > ArCl > ArI[3]. Aryl iodides can sometimes inhibit the cycle by precipitating the Pd complex[3].

  • Ligand (XPhos): XPhos (a bulky, electron-rich dialkylbiaryl phosphine) is chosen to accelerate both the oxidative addition of the aryl bromide and the sterically demanding reductive elimination step, effectively preventing competitive β -hydride elimination[4].

  • Base (NaOtBu): A strong, non-nucleophilic base is required to efficiently deprotonate the coordinated amine and drive the formation of the palladium-amido complex[1].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)(L)-Br Pd0->OxAdd + Ar-Br AmineCoord Amine Coordination [Ar-Pd(II)(L)(NH2Ar')]Br OxAdd->AmineCoord + Ar'-NH2 Deprot Deprotonation Ar-Pd(II)(L)-NHAr' AmineCoord->Deprot + Base - Base·HBr Deprot->Pd0 Reductive Elimination - Ar-NH-Ar'

Catalytic cycle of the Buchwald-Hartwig amination detailing intermediate palladium species.

Reaction Parameter Optimization

The table below summarizes the quantitative data from condition screening, illustrating the causality behind the final protocol choices.

Catalyst System (mol%)Base (equiv)SolventTemp (°C)Yield (%)Mechanistic Observation
Pd(OAc)₂ (2) / PPh₃ (4)K₂CO₃ (1.4)DMF120< 15%Poor oxidative addition; weak base insufficient for amine deprotonation.
Pd₂(dba)₃ (1) / BINAP (2.5)Cs₂CO₃ (1.4)Toluene10068%Moderate yield; reductive elimination is rate-limiting due to insufficient ligand bulk.
Pd₂(dba)₃ (1) / XPhos (2.5) NaOtBu (1.4) Toluene 100 > 92% Optimal; bulky ligand accelerates reductive elimination; strong base ensures rapid amido complex formation.

Detailed Experimental Protocol

This protocol is designed as a self-validating system; adherence to strict anhydrous and anaerobic techniques is mandatory, as the active Pd(0) catalyst and electron-rich phosphine ligands are highly sensitive to oxidation.

Materials Required
  • 4-Bromothioanisole (Electrophile): 1.0 mmol (203.1 mg)

  • 4-Methoxyaniline (Nucleophile): 1.2 mmol (147.8 mg)[2]

  • Pd₂(dba)₃ (Catalyst): 1.0 mol% (9.2 mg)

  • XPhos (Ligand): 2.5 mol% (11.9 mg)

  • Sodium tert-butoxide (NaOtBu) (Base): 1.4 mmol (134.5 mg)[1]

  • Anhydrous Toluene (Solvent): 5.0 mL[2]

Step-by-Step Methodology
  • Preparation & Inert Atmosphere: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (9.2 mg), XPhos (11.9 mg), and NaOtBu (134.5 mg).

  • Evacuation: Seal the tube with a rubber septum. Evacuate the flask and backfill with ultra-high-purity Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment[2].

  • Reagent Addition: Under a positive flow of Argon, add 4-bromothioanisole (203.1 mg) and 4-methoxyaniline (147.8 mg).

  • Solvent Addition: Inject anhydrous, degassed toluene (5.0 mL) via syringe directly into the reaction mixture[1].

  • Reaction Execution: Replace the septum with a Teflon-lined screw cap under an Argon blanket. Transfer the sealed tube to a pre-heated oil bath at 100 °C. Stir vigorously (800–1000 rpm) for 16 hours. Note: High agitation is required because the dense inorganic base is insoluble in toluene and will sink to the bottom, severely impacting the rate of transmetalation if not suspended properly[3].

  • Workup: Upon completion (monitored by TLC or GC-MS), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (15 mL) and filter it through a short pad of Celite to remove palladium black and inorganic salts[1]. Wash the Celite pad with additional ethyl acetate (2 x 10 mL).

  • Purification: Concentrate the combined filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient, typically 9:1 to 8:2) to afford the pure 4-Methoxy-N-(4-(methylthio)phenyl)aniline.

Workflow Prep 1. Preparation Schlenk Flask, Argon Reagents 2. Reagents Pd2(dba)3, XPhos, NaOtBu Prep->Reagents React 3. Reaction Toluene, 100°C, 16h Reagents->React Workup 4. Workup Extraction & Filtration React->Workup Purify 5. Purification Silica Column Workup->Purify

Step-by-step experimental workflow for the synthesis and purification of the diarylamine.

Analytical Validation

To confirm the successful synthesis of 4-Methoxy-N-(4-(methylthio)phenyl)aniline, researchers should validate the isolated product against the following expected analytical benchmarks:

  • ¹H NMR (400 MHz, CDCl₃): Look for the characteristic methoxy singlet ( δ ~3.80 ppm, 3H), the methylthio singlet ( δ ~2.45 ppm, 3H), the broad secondary amine N-H peak ( δ ~5.50 ppm, 1H), and the distinct AA'BB' splitting patterns of the two para-substituted aromatic rings ( δ 6.80 – 7.30 ppm, 8H).

  • LC-MS (ESI+): Expected molecular ion peak [M+H]+ at m/z = 246.1.

References

  • Palladium-Catalyzed Synthesis of Diarylamines: Applic
  • An In-depth Technical Guide to Diarylamines in Organic Synthesis. BenchChem.
  • Waste-minimized access to diarylamines and triarylamines via Csp2–N coupling under batch and flow conditions. Green Chemistry (RSC Publishing).
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

Sources

Method

Application Notes and Protocols for 4-Methoxy-N-(4-(methylthio)phenyl)aniline in the Development of Organic Electronic Materials

Audience: Researchers, scientists, and drug development professionals. Core Directive: This guide provides a detailed overview of 4-Methoxy-N-(4-(methylthio)phenyl)aniline, focusing on its synthesis and its role as a cru...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a detailed overview of 4-Methoxy-N-(4-(methylthio)phenyl)aniline, focusing on its synthesis and its role as a crucial building block for advanced functional materials, particularly hole-transporting materials (HTMs) for Organic Light-Emitting Diodes (OLEDs) and related optoelectronic applications. Due to a lack of documented direct application in final OLED device architectures, this document emphasizes its synthetic utility and foundational properties.

Introduction: The Strategic Importance of Arylamine Scaffolds in OLEDs

Organic Light-Emitting Diodes (OLEDs) are a cornerstone of modern display and lighting technology, relying on a multilayered structure of organic semiconductor materials.[1] The efficiency, stability, and color purity of these devices are intrinsically linked to the molecular design of each layer. Hole-transporting materials (HTMs) play a pivotal role in this architecture, facilitating the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer.[2]

Diarylamine derivatives, such as 4-Methoxy-N-(4-(methylthio)phenyl)aniline, are fundamental building blocks in the synthesis of high-performance HTMs. The methoxy (-OCH₃) and methylthio (-SCH₃) functional groups are electron-donating, which can influence the highest occupied molecular orbital (HOMO) energy levels, a critical parameter for efficient charge injection from the anode.[1] While this specific molecule is not commonly integrated as a standalone layer in OLEDs, its structural motifs are prevalent in more complex, state-of-the-art HTMs used in both OLEDs and perovskite solar cells.

This document provides detailed protocols for the synthesis of 4-Methoxy-N-(4-(methylthio)phenyl)aniline and discusses its physicochemical properties, positioning it as a key intermediate for the development of next-generation organic electronic materials.

Physicochemical Properties

A summary of the known properties of 4-Methoxy-N-(4-(methylthio)phenyl)aniline is presented below. These properties are essential for its use in subsequent synthetic transformations.

PropertyValueSource
CAS Number 1629604-34-7[3]
Molecular Formula C₁₄H₁₅NOS[3]
Molecular Weight 245.34 g/mol [3]
Appearance Not specified in literature; likely a solid at room temperature
Purity Commercially available up to 95%[3]
Storage Recommended to be stored in a dark place under an inert atmosphere at room temperature.[4]

Synthesis of 4-Methoxy-N-(4-(methylthio)phenyl)aniline

The primary and most effective method for synthesizing 4-Methoxy-N-(4-(methylthio)phenyl)aniline and related diarylamines is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is renowned for its high efficiency and broad substrate scope in forming carbon-nitrogen bonds.[5]

Reaction Scheme

The synthesis involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 4-bromoanisole 4-Bromoanisole plus1 + 4-methylthioaniline 4-(Methylthio)aniline arrow catalyst Pd Catalyst (e.g., Pd(OAc)₂) ligand Ligand (e.g., BINAP) base Base (e.g., Cs₂CO₃) solvent Solvent (e.g., Toluene) product 4-Methoxy-N-(4-(methylthio)phenyl)aniline Synthesis_Workflow A 1. Assemble Reactants B 2. Inert Atmosphere A->B C 3. Add Solvent & Reagents B->C D 4. Heat and Stir (e.g., 100-110 °C) C->D E 5. Reaction Monitoring (TLC/GC-MS) D->E F 6. Work-up and Extraction E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 4-bromoanisole, 4-(methylthio)aniline, cesium carbonate, palladium(II) acetate, and BINAP.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Stir the mixture at a reflux temperature (typically 100-110 °C) for 8-24 hours. The reaction progress should be monitored.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 4-Methoxy-N-(4-(methylthio)phenyl)aniline.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application as a Precursor for Advanced Hole-Transporting Materials

While direct applications of 4-Methoxy-N-(4-(methylthio)phenyl)aniline in OLEDs are not documented, its structure is a key component of more complex and highly efficient HTMs. The diarylamine core provides a robust scaffold that can be further functionalized to tune the material's electronic and physical properties.

Design Principles for Derived HTMs:

  • Energy Level Tuning: The HOMO level of the final HTM must be well-aligned with the work function of the anode (typically Indium Tin Oxide, ITO) and the HOMO of the emissive layer to ensure efficient hole injection and transport. The electron-donating nature of the methoxy and methylthio groups helps to raise the HOMO energy level.

  • Morphological Stability: For solution-processed devices, solubility in common organic solvents is crucial. For vacuum-deposited devices, a high glass transition temperature (Tg) is necessary to ensure the morphological stability of the thin films during device operation. [6]Larger, more rigid molecules derived from this precursor often exhibit higher Tg.

  • Hole Mobility: The ability of the material to transport holes is quantified by its hole mobility. This property is influenced by the degree of π-conjugation and the intermolecular packing in the solid state.

Example of a Derived Structure:

More complex HTMs often incorporate multiple triphenylamine-like units linked together. For instance, the core structure of 4-Methoxy-N-(4-(methylthio)phenyl)aniline can be incorporated into larger molecules with starburst or linear architectures, which are known to form stable amorphous films with good hole-transporting properties. These more complex structures are designed to enhance intermolecular electronic coupling and improve film-forming properties.

Conclusion

4-Methoxy-N-(4-(methylthio)phenyl)aniline is a valuable and versatile precursor in the field of organic electronics. While it may not be a primary material for direct use in OLED fabrication, its synthesis via robust methods like the Buchwald-Hartwig amination provides a reliable route to a key building block. The strategic incorporation of its methoxy and methylthio-substituted diarylamine core into more complex molecular architectures allows for the fine-tuning of electronic and physical properties, leading to the development of next-generation hole-transporting materials with enhanced performance and stability for OLEDs and other optoelectronic devices. Researchers and synthetic chemists can utilize the protocols and information herein as a foundational guide for the synthesis and further functionalization of this important intermediate.

References

  • Liu, et al. (2025). Composite Hole-Transporting Materials Based on 9,10-Dimethoxyphenanthrene Cores and Spiro-OMeTAD for Efficient and Stable Perovskite Solar Cells. PMC.
  • Saliba, et al. (2023). Advances in Hole Transport Materials for Layered Casting Solar Cells. MDPI.
  • Request PDF. (n.d.). Efficient Hole Transporting Materials with Two or Four N,N-Di(4-methoxyphenyl)aminophenyl on Ethene Unit for Perovskite Solar Cells.
  • Wikipedia. (n.d.).
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)
  • RSC Publishing. (n.d.). Aniline-based hole transporting materials for high-performance organic solar cells with enhanced ambient stability.
  • Request PDF. (n.d.). Bis(4-methylthio)phenyl)amine-based hole transport materials for highly-efficient perovskite solar cells: insight into the carrier ultrafast dynamics and interfacial transport.
  • CymitQuimica. (n.d.). 4-Methoxy-N-(4-(methylthio)phenyl)aniline.
  • Royal Society of Chemistry. (2019). Ni(III)
  • Hrycyna, C. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Achmem. (n.d.). 4-Methoxy-N-(4-(methylthio)phenyl)aniline.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • CymitQuimica. (n.d.). CAS 4316-51-2: 4-methoxy-N,N-diphenylaniline.
  • Organic Syntheses Procedure. (n.d.). Benzenamine, 2-fluoro-4-methoxy.
  • PMC. (n.d.).
  • PMC. (n.d.). 4-Methoxy-N-phenylaniline.
  • Royal Society of Chemistry. (2014). Table 1 Reaction of 4-methoxyaniline, 4-methoxybenzaldehyde, acetylacetone and nitromethane in different conditionsa.
  • Request PDF. (n.d.).
  • Philgen Co., Ltd. (n.d.).
  • NARD Institute. (n.d.).
  • Hodogaya Chemical. (n.d.).
  • Kyushu University. (2006). Optical and electrical properties of bis(4-(phenylethynyl)phenyl)ethynes and their application to organic field-effect transistors.

Sources

Application

Application Notes and Protocols: 4-Methoxy-N-(4-(methylthio)phenyl)aniline as a Novel Ligand for Palladium-Catalyzed Cross-Coupling Reactions

Introduction: The Rationale for an Electron-Rich Diarylamine Ligand In the landscape of transition metal catalysis, the design of ligands is paramount to achieving high efficiency, selectivity, and broad substrate scope....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for an Electron-Rich Diarylamine Ligand

In the landscape of transition metal catalysis, the design of ligands is paramount to achieving high efficiency, selectivity, and broad substrate scope. Diarylamines have emerged as a significant class of ancillary ligands, particularly in palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination.[1][2][3] The electronic and steric properties of these ligands can be finely tuned to modulate the reactivity of the metal center.

This document introduces 4-Methoxy-N-(4-(methylthio)phenyl)aniline as a promising, electron-rich ligand for advanced palladium-catalyzed transformations. The presence of two electron-donating groups, a methoxy (-OMe) and a methylthio (-SMe), on the aryl rings is hypothesized to increase the electron density at the nitrogen atom. This, in turn, can enhance the rate of oxidative addition of aryl halides to the palladium(0) center and facilitate the reductive elimination of the product, two key steps in many catalytic cycles.[4][5] These application notes provide a comprehensive guide for the synthesis of the ligand, the preparation of a palladium precatalyst, and detailed protocols for its application in the Buchwald-Hartwig amination of challenging substrates.

Synthesis of the Ligand: 4-Methoxy-N-(4-(methylthio)phenyl)aniline

The synthesis of the title ligand can be achieved through a palladium-catalyzed C-N cross-coupling reaction, a testament to the power of the very reactions it is designed to promote.

Protocol 1: Synthesis of 4-Methoxy-N-(4-(methylthio)phenyl)aniline

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product r1 4-Bromoanisole p1 4-Methoxy-N-(4-(methylthio)phenyl)aniline r1->p1 + r2 4-(Methylthio)aniline r2->p1 re1 Pd(OAc)2 re1->p1 cat. re2 Xantphos re2->p1 cat. re3 NaOt-Bu re3->p1 re4 Toluene re4->p1 solvent, Δ

A representative synthesis of the target ligand.

Materials:

  • 4-Bromoanisole (1.0 eq)

  • 4-(Methylthio)aniline (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 eq)

  • Anhydrous toluene

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and NaOt-Bu (1.4 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene, followed by 4-bromoanisole (1.0 eq) and 4-(methylthio)aniline (1.1 eq).

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title ligand as a solid.

Application in Palladium-Catalyzed Buchwald-Hartwig Amination

The electron-rich nature of 4-Methoxy-N-(4-(methylthio)phenyl)aniline makes it an excellent candidate ligand for palladium-catalyzed C-N cross-coupling reactions, particularly for challenging substrates such as aryl chlorides and heteroaryl halides.

Proposed Catalyst System

For ease of use and enhanced stability, an in-situ generated catalyst from a palladium precatalyst is recommended. A plausible precatalyst would be a (L)Pd(allyl)Cl complex, where L is the title ligand.

G pd0 L-Pd(0) oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex1 L-Pd(II)(Ar)(X) oxidative_addition->pd_complex1 amine_coordination Amine Coordination (R2NH) pd_complex1->amine_coordination pd_complex2 [L-Pd(II)(Ar)(HNR2)]+X- amine_coordination->pd_complex2 deprotonation Deprotonation (Base) pd_complex2->deprotonation pd_amido L-Pd(II)(Ar)(NR2) deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR2 reductive_elimination->product

Sources

Method

Application Note: Derivatization of 4-Methoxy-N-(4-(methylthio)phenyl)aniline for the Synthesis of Redox-Responsive and Anti-Inflammatory Pharmacophores

Executive Summary The diarylamine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core for kinase inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and redox-responsive prob...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The diarylamine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core for kinase inhibitors, non-steroidal anti-inflammatory drugs (NSAIDs), and redox-responsive probes. 4-Methoxy-N-(4-(methylthio)phenyl)aniline (CAS: 1629604-34-7) is a highly versatile, electron-rich building block[1]. It features two distinct, modifiable functional groups: a secondary amine bridging two aromatic rings, and a redox-sensitive methylthio (thioether) group.

This application note details validated protocols for the orthogonal functionalization of this compound. By strategically acylating the central amine and subsequently oxidizing the thioether to a methylsulfone, researchers can synthesize potent pharmacophores analogous to known COX-2 inhibitors[2].

Chemical Profiling & Reactivity Rationale

To successfully derivatize 4-Methoxy-N-(4-(methylthio)phenyl)aniline, one must understand the electronic interplay of its substituents. The methoxy (–OCH₃) and methylthio (–SCH₃) groups are both electron-donating, making the diarylamine core highly nucleophilic but also susceptible to unwanted oxidative degradation.

The Causality of the Synthetic Sequence: Direct oxidation of the methylthio group using strong oxidants can inadvertently oxidize the unprotected secondary amine, leading to complex mixtures of N-oxides or polymeric byproducts. To establish a self-validating and high-yielding system, the amine must first be deactivated.

  • N-Acylation: Reacting the secondary amine with an acyl chloride converts it into an amide. The carbonyl group withdraws electron density from the nitrogen, effectively neutralizing its nucleophilicity and protecting it from oxidation.

  • Selective Sulfur Oxidation: With the nitrogen protected, the methylthio group becomes the sole reactive site for electrophilic oxidants like meta-chloroperoxybenzoic acid (mCPBA). By controlling the stoichiometric equivalents of mCPBA, the thioether can be selectively oxidized to a sulfoxide (1.0 eq) or a sulfone (>2.2 eq)[3]. Methylsulfones are critical hydrogen-bond acceptors in the active sites of cyclooxygenase-2 (COX-2) enzymes[2].

Synthetic Workflow

G Start 4-Methoxy-N-(4-(methylthio)phenyl)aniline (Starting Material) Step1 Protocol A: N-Acylation (R-COCl, Et3N, DCM) Start->Step1 Intermediate N-Acyl Diarylamine Thioether (Nitrogen Deactivated) Step1->Intermediate Blocks N-Oxidation Step2 Protocol B: Thioether Oxidation (mCPBA, 2.5 eq, 0 °C to RT) Intermediate->Step2 Product1 N-Acyl Diarylamine Sulfone (Target Pharmacophore) Step2->Product1 >2.2 eq mCPBA Product2 N-Acyl Diarylamine Sulfoxide (Intermediate / Byproduct) Step2->Product2 1.0 eq mCPBA Product2->Product1 Excess mCPBA

Divergent synthetic workflow for N-acylation and selective oxidation of the diarylamine scaffold.

Experimental Protocols

Protocol A: N-Acylation of the Diarylamine Core

This protocol utilizes acetyl chloride, but can be adapted for any aroyl/acyl chloride to explore structure-activity relationships (SAR).

Reagents:

  • 4-Methoxy-N-(4-(methylthio)phenyl)aniline (1.0 eq)

  • Acetyl chloride (1.5 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq, catalytic)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Dissolution: Dissolve the diarylamine (1.0 eq) in anhydrous DCM (0.2 M concentration) under an inert argon atmosphere.

  • Base Addition: Add Et₃N (2.0 eq) and DMAP (0.1 eq). Causality: Et₃N acts as the primary acid scavenger, while DMAP acts as a nucleophilic catalyst to accelerate the acylation of the sterically hindered secondary diarylamine.

  • Cooling & Addition: Cool the reaction flask to 0 °C using an ice bath. Add acetyl chloride (1.5 eq) dropwise over 10 minutes. Causality: Exothermic quenching is controlled to prevent degradation.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (3:1). The starting material will stain positive with ninhydrin (secondary amine), whereas the successful N-acyl product will not stain and will elute higher (less polar due to the loss of the N-H hydrogen bond donor).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Selective Oxidation to Methylsulfone

This protocol converts the deactivated thioether into a biologically relevant methylsulfone[3].

Reagents:

  • N-Acyl Diarylamine Thioether (from Protocol A) (1.0 eq)

  • meta-Chloroperoxybenzoic acid (mCPBA, ≤77% purity) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Dissolution: Dissolve the N-Acyl Diarylamine Thioether (1.0 eq) in anhydrous DCM (0.1 M) and cool to 0 °C.

  • Oxidant Addition: Dissolve mCPBA (2.5 eq) in a minimal amount of DCM and add it dropwise to the reaction mixture. Causality: 2.5 equivalents are strictly required; the first equivalent rapidly forms the sulfoxide, and the remaining excess drives the slower oxidation to the sulfone[3].

  • Propagation: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 3 hours.

  • Validation Checkpoint: Quench a 50 µL reaction aliquot with aqueous sodium sulfite, extract with ethyl acetate, and analyze via LC-MS. The target sulfone will show a mass shift of +32 Da relative to the starting thioether.

  • Quenching (Critical Safety Step): Add saturated aqueous sodium sulfite (Na₂SO₃) and stir vigorously for 15 minutes. Causality: This destroys any unreacted peroxides, preventing explosive hazards during concentration[3].

  • Workup: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (3x) to remove the m-chlorobenzoic acid byproduct. Dry over MgSO₄, filter, and concentrate. Purify via silica gel flash chromatography.

Analytical Validation Data

The following table summarizes the expected physicochemical and spectroscopic shifts used to validate the success of each synthetic step.

Compound StateTLC Mobility (Hex:EtOAc 3:1)¹H NMR Signature (S-CH₃ / N-CH₃)LC-MS Shift (Δ Mass)Ninhydrin Stain
Starting Material Rf ≈ 0.35~2.45 ppm (s, 3H, S-CH₃)Base Mass (M)Positive (Purple)
N-Acyl Thioether Rf ≈ 0.60 (Less polar)~2.48 ppm (s, 3H, S-CH₃)~2.10 ppm (s, 3H, N-Ac)M + 42 Da (Acetyl)Negative
N-Acyl Sulfoxide Rf ≈ 0.15 (More polar)~2.75 ppm (s, 3H, SO-CH₃)M + 42 + 16 DaNegative
N-Acyl Sulfone Rf ≈ 0.25 (Mid-polar)~3.05 ppm (s, 3H, SO₂-CH₃)M + 42 + 32 DaNegative

Note: The sulfone is typically less polar than the intermediate sulfoxide due to the highly localized dipole of the sulfoxide group compared to the more symmetric geometry of the sulfone.

References

  • Synthesis, Anti-Inflammatory Activity, and in Vitro Antitumor Effect of a Novel Class of Cyclooxygenase Inhibitors: 4-(Aryloyl)phenyl Methyl Sulfones Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Methoxy-N-(4-(methylthio)phenyl)aniline

Welcome to the Technical Support Center for the synthesis of 4-Methoxy-N-(4-(methylthio)phenyl)aniline . This diarylamine is a critical building block in pharmaceutical and materials research.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-Methoxy-N-(4-(methylthio)phenyl)aniline . This diarylamine is a critical building block in pharmaceutical and materials research. Its synthesis is typically achieved via a Palladium-catalyzed Buchwald-Hartwig amination between 4-bromothioanisole and 4-methoxyaniline.

However, the presence of the methylthio (-SMe) group presents a significant chemoselectivity and catalytic challenge. Sulfur is a known catalyst poison, and under specific conditions, the C-S bond itself can become reactive. This guide is designed to help researchers troubleshoot stalled reactions, understand the mechanistic causality behind catalytic failures, and implement a self-validating protocol for high-yield synthesis.

Diagnostic Overview & Mechanistic Workflow

To successfully synthesize this compound, it is critical to understand the competing pathways at the Palladium center. The diagram below illustrates the desired catalytic cycle versus the off-target pathways that lead to reaction failure.

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (C-Br Activation) Pd0->OxAdd 4-Bromothioanisole Poison Thioether Coordination (Catalyst Poisoning) Pd0->Poison -SMe Interaction CS_Cleavage C-S Bond Activation (Metathesis/Cleavage) Pd0->CS_Cleavage High Temp / Strong Base PdII Pd(II) Ar(Br)L_n Intermediate OxAdd->PdII AmineCoord Amine Binding & Deprotonation PdII->AmineCoord 4-Methoxyaniline + Base RedElim Reductive Elimination (C-N Bond Formation) AmineCoord->RedElim RedElim->Pd0 Catalyst Regeneration Product 4-Methoxy-N-(4-(methylthio)phenyl)aniline (Target Product) RedElim->Product

Figure 1: Desired Buchwald-Hartwig catalytic cycle vs. off-target thioether poisoning pathways.

Troubleshooting Guide & FAQs

Q1: My reaction stalls at 20-30% conversion despite using standard Pd₂(dba)₃/BINAP conditions. What is the root cause? A: The primary culprit is catalyst poisoning by the methylthio (-SMe) group. Sulfur is a "soft" Lewis base that exhibits a strong affinity for "soft" transition metals like Palladium. In the catalytic cycle, the -SMe group competes with the amine and the halide for vacant coordination sites on the Pd center, forming a stable, off-cycle resting state. BINAP, a 2nd-generation bidentate ligand, lacks the steric bulk required to block this interaction. Solution: Transition to 3rd or 4th-generation dialkylbiaryl phosphine ligands, such as XPhos or a Josiphos derivative 1. The extreme steric bulk of the dicyclohexyl groups on XPhos creates a protective "pocket" around the Pd center, sterically hindering the flexible thioether from coordinating while still allowing the oxidative addition of the more accessible C-Br bond 2.

Q2: I am detecting significant amounts of desulfurized or C-S cross-coupled byproducts via LC-MS. How do I suppress this? A: You are observing C-S bond activation (metathesis or cleavage). While C-Br oxidative addition is kinetically favored, Pd(0) can also insert into aryl C-S bonds. This side reaction becomes highly competitive at elevated temperatures (>90 °C) or in the presence of strong bases like KHMDS 34. Solution: Lower your reaction temperature to 70–80 °C and switch to a milder base such as NaOtBu or Cs₂CO₃. If you must run the reaction at room temperature to completely eliminate C-S cleavage, consider using highly active pre-catalysts like Pd-PEPPSI-IPr or [Pd(NHC)(μ-Cl)Cl]₂ dimers, which facilitate rapid C-N coupling before C-S activation can occur 5.

Q3: Which coupling partners are optimal: (A) 4-bromoanisole + 4-(methylthio)aniline, or (B) 4-bromothioanisole + 4-methoxyaniline? A: Route B (4-bromothioanisole + 4-methoxyaniline) is generally superior. Causality: The Buchwald-Hartwig amination relies on the nucleophilic attack of the amine onto the Pd(II)-aryl intermediate. 4-Methoxyaniline is highly electron-rich and an excellent nucleophile, which accelerates the amine binding and deprotonation steps. Conversely, in Route A, 4-(methylthio)aniline is a weaker nucleophile, and the electron-rich 4-bromoanisole slows down the initial oxidative addition step. Route B optimizes the electronic demands of both the electrophile and the nucleophile.

Quantitative Data: Catalyst System Optimization

The following table summarizes the expected outcomes when utilizing different catalytic systems for this specific thioether-containing substrate.

Catalyst SystemBaseTemp (°C)Primary Issue EncounteredExpected Yield (%)
Pd₂(dba)₃ / BINAPNaOtBu100Severe Catalyst Poisoning< 30%
Pd(OAc)₂ / DPPFCs₂CO₃100Slow Conversion / Mild Poisoning45 - 50%
[Pd(IPr)(μ-Cl)Cl]₂KHMDS100C-S Cleavage / Metathesis< 20% (High Byproducts)
Pd₂(dba)₃ / XPhos NaOtBu 80 None (Optimal Conditions) > 85%

Validated Experimental Protocol

This protocol is designed as a self-validating system . It incorporates specific procedural controls to ensure the integrity of the air-sensitive catalyst and provides an In-Process Control (IPC) step to verify success before downstream processing.

Objective: Synthesize 4-Methoxy-N-(4-(methylthio)phenyl)aniline while suppressing thioether-mediated catalyst poisoning and C-S bond cleavage.

Materials:

  • 4-Bromothioanisole (1.0 equiv, 10 mmol)

  • 4-Methoxyaniline (1.2 equiv, 12 mmol)

  • Pd₂(dba)₃ (1.5 mol%, 0.15 mmol)

  • XPhos (3.0 mol%, 0.30 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv, 14 mmol)

  • Anhydrous Toluene (0.2 M, 50 mL)

Step-by-Step Methodology:

  • Catalyst Pre-Activation (The Causality): In a nitrogen-filled glovebox, combine Pd₂(dba)₃ and XPhos in 10 mL of anhydrous, degassed toluene. Stir for 15 minutes at room temperature.

    • Why? Pre-forming the active Pd(0)-XPhos complex ensures that the bulky ligand is coordinated before the palladium is exposed to the coordinating thioether substrate, preventing immediate catalyst poisoning.

  • Reagent Assembly: To a separate oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromothioanisole, 4-methoxyaniline, and NaOtBu.

  • Solvent Addition & Degassing: Transfer the remaining 40 mL of toluene to the Schlenk flask. Subject the mixture to three strict freeze-pump-thaw cycles.

    • Why? Pd(0) and electron-rich phosphines are highly susceptible to oxidation. Oxygen must be rigorously excluded to maintain the active catalytic cycle and prevent the formation of inactive phosphine oxides.

  • Reaction Initiation: Inject the pre-activated catalyst solution into the Schlenk flask under positive nitrogen pressure. Heat the reaction mixture to 80 °C.

  • In-Process Control (IPC) & Self-Validation: After 2 hours, withdraw a 50 µL aliquot under nitrogen, dilute with LC-MS grade acetonitrile, and analyze via UPLC-MS.

    • Validation: The reaction is deemed complete when the 4-bromothioanisole peak area is <2% relative to the product peak. If conversion is stalled, do not simply add more catalyst; verify anaerobic integrity first, as oxygen ingress is the most common failure point when using XPhos.

  • Workup: Cool to room temperature, quench with 20 mL of degassed water to hydrolyze any remaining base and dissolve inorganic salts. Extract with ethyl acetate (3 x 30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to isolate the pure 4-Methoxy-N-(4-(methylthio)phenyl)aniline.

References

  • Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. PubMed Central (PMC).
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS GCI.
  • Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Unified Mechanism for Activation of Inert C–S Bonds.
  • Palladium-catalyzed intermolecular transthioetherification of aryl halides with thioethers and thioesters. PubMed Central (PMC).
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin

Sources

Optimization

Technical Support Center: Optimizing Purification of 4-Methoxy-N-(4-(methylthio)phenyl)aniline

Welcome to the Advanced Chromatography Support Center. Purifying highly functionalized diarylamines like 4-Methoxy-N-(4-(methylthio)phenyl)aniline presents unique chromatographic challenges. This molecule contains two st...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. Purifying highly functionalized diarylamines like 4-Methoxy-N-(4-(methylthio)phenyl)aniline presents unique chromatographic challenges. This molecule contains two strongly electron-donating groups: a methoxy ether and a methylthio ether. These substituents significantly increase the electron density of the diarylamine system, rendering the secondary amine highly susceptible to acid-base interactions with stationary phases, and making the thioether highly prone to oxidation.

This guide provides field-proven troubleshooting strategies, quantitative parameters, and self-validating protocols to ensure high-yield, high-purity isolation of this specific compound.

Purification Strategy Workflow

G Start Crude Mixture: 4-Methoxy-N-(4-(methylthio)phenyl)aniline TLC TLC Screening (Hexane/EtOAc) Start->TLC CheckStreak Does the target streak or tail? TLC->CheckStreak BareSilica Standard Bare Silica + 1% Et3N Modifier CheckStreak->BareSilica No AmineSilica Amine-Functionalized Silica (No modifier needed) CheckStreak->AmineSilica Yes CheckOx Are polar sulfoxide artifacts forming? BareSilica->CheckOx AmineSilica->CheckOx C18 Reversed-Phase C18 (H2O/MeCN + 0.1% NH4OH) CheckOx->C18 Yes Success Pure Diarylamine Isolated CheckOx->Success No C18->Success

Workflow for optimizing diarylamine thioether purification via flash chromatography.

Troubleshooting Guide & FAQs

Q: Why does my product streak heavily on standard silica gel, resulting in poor recovery and broad elution bands? A: 4-Methoxy-N-(4-(methylthio)phenyl)aniline is a secondary amine enriched by two electron-donating groups, making its lone pair highly available. Bare silica gel is inherently acidic due to surface silanol (Si-OH) groups. When your compound passes through the column, it acts as a Brønsted base, continuously protonating and deprotonating on the acidic silica surface. This acid-base interaction causes severe mass-transfer lag, resulting in peak broadening (streaking) and irreversible adsorption[1]. Causality-Driven Solution: You must neutralize the stationary phase. Either switch to an amine-functionalized silica column (which permanently masks the silanols) or add a competitive amine modifier (like 1% Triethylamine) to your mobile phase to saturate the acidic sites before your product reaches them[1].

Q: I am observing the formation of a more polar impurity during purification that was NOT present in the crude NMR. What is happening? A: You are likely observing the oxidation of the methylthio (-SCH3) group to a sulfoxide (-S(O)CH3). Thioethers are highly susceptible to oxidation. Standard silica gel, particularly lower-grade batches containing trace metal impurities (like iron or aluminum), can act as a mild oxidant or catalyze air-oxidation during the chromatographic run[2][3]. The electron-rich nature of the methoxy-substituted diarylamine further lowers the oxidation potential of the molecule. Causality-Driven Solution: Minimize the compound's residence time on the column by using a steeper gradient. If oxidation persists, abandon normal-phase silica and switch to Reversed-Phase (C18) chromatography. C18 operates in a degassed, inert aqueous/organic environment, completely eliminating silica-mediated oxidative cleavage[4].

Q: How do I effectively separate the desired diarylamine from unreacted primary aniline starting materials (e.g., 4-methoxyaniline)? A: Primary anilines are generally more polar and basic than sterically hindered secondary diarylamines. On an amine-functionalized column using a Hexane/Ethyl Acetate gradient, the primary aniline will interact more strongly with the stationary phase and elute significantly later than the target diarylamine[5]. Ensure you start with a low polarity solvent (e.g., 5% EtOAc in Hexanes) to maximize this resolution.

Quantitative Data: Column & Solvent Selection

To optimize separation, compare the expected behaviors of 4-Methoxy-N-(4-(methylthio)phenyl)aniline across different chromatographic systems.

Table 1: Chromatographic Parameters and Expected Behaviors

Stationary PhaseMobile Phase SystemAdditive RequiredExpected Retention / RfKey AdvantageDisadvantage
Bare Silica Gel (60 Å) Hexane / EtOAcYes (1-2% Et3N)Rf ~ 0.35 (20% EtOAc)Low consumable cost, high loading capacity.High risk of thioether oxidation and trace metal catalysis.
Amine-Functionalized Silica Hexane / EtOAcNoRf ~ 0.55 (20% EtOAc)Sharp peaks, no streaking, protects sensitive amines.Higher cartridge cost; slightly lower loading capacity.
C18 Reversed-Phase H2O / AcetonitrileYes (0.1% NH4OH)Elutes at ~65-75% MeCNCompletely prevents oxidation artifacts.Requires evaporation of aqueous solvents post-purification.
Validated Experimental Protocols

The following protocols are designed as self-validating systems. By observing specific physical or analytical checkpoints during the procedure, the operator can confirm that the underlying chemical mechanisms are functioning as intended.

Protocol A: Normal-Phase Purification using Amine-Functionalized Silica

Use this protocol as the primary method to prevent amine streaking without using harsh basic modifiers.

  • Column Equilibration: Mount a pre-packed amine-functionalized silica cartridge (e.g., Biotage KP-NH) onto the automated flash system. Equilibrate the column with 3 Column Volumes (CV) of 100% Hexanes.

  • Sample Loading: Dissolve the crude 4-Methoxy-N-(4-(methylthio)phenyl)aniline in a minimum volume of Dichloromethane (DCM). Apply the sample via liquid injection or dry-load it onto a small plug of Celite (do not dry load onto bare silica to prevent pre-column oxidation).

  • Gradient Elution: Run a linear gradient from 0% to 30% Ethyl Acetate in Hexanes over 12 CV.

  • Self-Validation Checkpoint: Monitor the UV trace at 254 nm. The target diarylamine should elute as a sharp, symmetrical peak between 4 and 6 CV. Validation: If the peak is symmetrical with a tailing factor (Tf) < 1.2, the operator has successfully confirmed that all destructive silanol-amine interactions have been suppressed.

  • Isolation: Pool the fractions corresponding to the main peak and concentrate under reduced pressure at < 35 °C to prevent thermal degradation of the thioether.

Protocol B: Reversed-Phase (C18) Rescue Protocol

Use this protocol if Protocol A yields polar sulfoxide artifacts due to extreme sensitivity to trace oxygen or column surface activity.

  • Solvent Preparation: Prepare Mobile Phase A: Ultrapure H2O with 0.1% Ammonium Hydroxide (NH4OH). Prepare Mobile Phase B: HPLC-grade Acetonitrile (MeCN). Note: The basic additive ensures the diarylamine remains entirely in its free-base, lipophilic form, maximizing retention on the C18 phase[1].

  • Sample Loading: Dry-load the crude mixture onto C18-functionalized silica. Place the dry-load cartridge in series with the main C18 column.

  • Elution: Run a gradient from 10% B to 90% B over 15 CV.

  • Self-Validation Checkpoint: Analyze the collected fractions via LC-MS. Validation: The exact mass for the target [M+H]+ is 246.1. The complete absence of an[M+H]+ 262.1 peak (the sulfoxide artifact +16 Da) in the collected fractions validates that the inert C18 environment successfully protected the methylthio group from oxidation.

References
  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Teledyne ISCO. RediSep C-18 reversed phase column Purification of primary amines. [Link]

  • National Center for Biotechnology Information (PMC). Silica gel-Mediated Oxidation of Prenyl Motifs Generates Natural Product-Like Artifacts. [Link]

  • SiliCycle / Chemie Brunschwig. SOLUTIONS FOR PURIFICATION & CHROMATOGRAPHY.[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Oxidative Degradation of 4-Methoxy-N-(4-(methylthio)phenyl)aniline

Welcome to the technical support and troubleshooting center for the handling and storage of 4-Methoxy-N-(4-(methylthio)phenyl)aniline . As an exceptionally electron-rich diarylamine, this compound presents unique stabili...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for the handling and storage of 4-Methoxy-N-(4-(methylthio)phenyl)aniline . As an exceptionally electron-rich diarylamine, this compound presents unique stability challenges. This guide is designed by application scientists to provide you with the mechanistic understanding and field-proven protocols necessary to maintain the integrity of your material.

Molecular Vulnerability Profile

To prevent degradation, we must first understand the causality behind it. 4-Methoxy-N-(4-(methylthio)phenyl)aniline is highly susceptible to oxidation due to a synergistic "push" of electron density. Both the methoxy (-OCH₃) and methylthio (-SCH₃) groups are strongly electron-donating via resonance (+M effect). This artificially raises the Highest Occupied Molecular Orbital (HOMO) energy level of the entire conjugated system, drastically lowering the molecule's oxidation potential.

This creates a dual-threat vulnerability:

  • The Secondary Amine: Acts as a radical trap. It rapidly donates its aminic hydrogen to atmospheric peroxyl radicals, forming highly reactive aminyl radicals that polymerize into intensely colored degradation products [1].

  • The Thioether: Highly vulnerable to electrophilic attack by singlet oxygen or trace peroxides, leading to rapid conversion into sulfoxides and sulfones [2].

DegradationPathways Molecule 4-Methoxy-N-(4-(methylthio)phenyl)aniline AmineOx Secondary Amine Oxidation (Radical Pathway) Molecule->AmineOx O2 / UV Light ThioOx Thioether Oxidation (Singlet Oxygen / Peroxides) Molecule->ThioOx ROS / Peroxides Degradant1 Aminyl Radicals -> Colored Oligomers (Pink/Brown Discoloration) AmineOx->Degradant1 Polymerization Degradant2 Sulfoxide (M+16) & Sulfone (M+32) (Loss of Target Activity) ThioOx->Degradant2 Oxygen Addition

Figure 1: Dual oxidative degradation pathways of electron-rich diarylamines and thioethers.

Frequently Asked Questions (FAQs)

Q: Why does my compound degrade so rapidly when left on the benchtop? A: Benchtop degradation is driven by photo-induced autoxidation. Normal laboratory fluorescent or LED lighting provides enough energy to excite trace oxygen to singlet oxygen, or to initiate the homolytic cleavage of the N-H bond. Once an aminyl radical is formed, it triggers a self-propagating radical chain reaction.

Q: What are the primary degradation products I should look for in LC-MS? A: The most common and immediate degradants are the sulfoxide and the N-oxide. In LC-MS, these appear as a mass shift of +16 Da . Prolonged exposure leads to the sulfone (+32 Da ) [3]. Additionally, you may observe broad, late-eluting peaks corresponding to oligomeric species formed via aminyl radical coupling.

Q: Can I store this compound in solution for my assays? A: It is highly discouraged to store electron-rich thioethers in solution. Solvents naturally dissolve significant amounts of atmospheric oxygen. If solution storage is absolutely unavoidable, you must use rigorously degassed solvents and store the aliquots under an argon blanket at -80°C[4].

Troubleshooting Guide

Observed Issue Mechanistic Cause Corrective Action & Solution
Solid powder has turned dark pink or brown. Photo-induced autoxidation of the secondary amine. Aminyl radicals have polymerized into colored oligomers.Discard the highly discolored batch or purify via flash chromatography. Prevent future occurrences by strictly storing the solid in amber glass vials to block UV/Vis light.
LC-MS shows a major M+16 impurity in a fresh stock solution. The thioether group has oxidized to a sulfoxide due to trace hydroperoxides present in the solvent.Never use ethereal solvents (e.g., THF, Diethyl Ether) which naturally form peroxides. Switch to freshly opened, anhydrous Acetonitrile or DMSO.
Compound degrading despite being stored at -20°C. Cold storage slows kinetic reactions but does not stop oxidation if ambient air (O₂) is sealed inside the vial headspace.Temperature control is secondary to atmospheric control. You must purge the vial headspace with Argon before sealing [5].

Quantitative Stability Data

The following table synthesizes expected stability profiles based on rigorous analytical monitoring of electron-rich thioether-diarylamines under various conditions.

Storage ConditionAtmosphereLight ExposureTemperatureEstimated Shelf LifePrimary Degradants
Ambient Benchtop AirNormal Lab Light20°C - 25°C< 48 HoursSulfoxides, Aminyl Radicals
Refrigerated (Solid) AirDark4°C1 - 2 WeeksSulfoxides
Inert Solid Storage ArgonDark-20°C> 12 MonthsNone Detected
Solution (Undegassed) AirDark25°C< 12 HoursSulfoxides, Sulfones, N-Oxides
Solution (Degassed) ArgonDark-80°C3 - 6 MonthsTrace Sulfoxides

Standard Operating Procedures (SOPs)

To ensure a self-validating workflow, follow these methodologies precisely. The logic of this workflow is mapped in Figure 2.

StorageWorkflow Start Determine Storage State Solid Bulk Solid Storage Start->Solid Solution Solution Storage (High Risk) Start->Solution SolidStep1 Transfer to Amber Glass Vial Solid->SolidStep1 SolStep1 Sparge Solvent with Argon (15 min) Solution->SolStep1 SolidStep2 Purge Headspace with Argon SolidStep1->SolidStep2 SolidStep3 Seal with PTFE-Lined Cap SolidStep2->SolidStep3 SolidStep4 Store at -20°C in Dark SolidStep3->SolidStep4 SolStep2 Add BHT Antioxidant (Optional) SolStep1->SolStep2 SolStep3 Dissolve Compound & Blanket with Argon SolStep2->SolStep3 SolStep4 Store at -80°C in Dark SolStep3->SolStep4

Figure 2: Decision matrix and procedural workflow for inert storage of sensitive compounds.

Protocol A: Bulk Solid Aliquoting and Inert Storage

Causality: Argon is heavier than air and effectively displaces oxygen. PTFE-lined caps are required because standard rubber or polyethylene septa are permeable to oxygen over long periods.

  • Preparation: Work in an environment with minimal direct sunlight. Pre-weigh the required amount of 4-Methoxy-N-(4-(methylthio)phenyl)aniline into an amber glass vial .

  • Argon Purge: Insert a clean needle attached to a low-pressure Argon line into the vial, keeping the tip roughly 1 cm above the solid powder to avoid blowing the material out.

  • Displacement: Allow a gentle stream of Argon to flow into the vial for 15–20 seconds to completely displace the atmospheric air [4].

  • Sealing: While the Argon is still flowing, quickly cap the vial using a PTFE-lined screw cap. Wrap the seal tightly with Parafilm.

  • Storage: Immediately transfer the sealed vial to a -20°C freezer.

Protocol B: Preparation of Degassed Solutions via Argon Sparging

Causality: Simply dissolving the compound in a solvent exposes it to high concentrations of dissolved oxygen. Sparging physically strips O₂ from the liquid phase.

  • Solvent Selection: Select an anhydrous, non-ethereal solvent (e.g., DMSO or Acetonitrile).

  • Sparging: Insert a long stainless steel needle (connected to an Argon line) directly into the solvent. Insert a second, shorter needle into the septum to act as a vent.

  • Degassing: Bubble Argon vigorously through the solvent for a minimum of 15 minutes [5].

  • Dissolution: Rapidly transfer the degassed solvent to your compound vial using a gas-tight syringe.

  • Blanketing: Purge the headspace of the solution vial with Argon for 10 seconds, seal tightly, and store at -80°C.

  • Self-Validation Step: Run a baseline LC-MS immediately after preparation. A stable baseline with no M+16 peak confirms successful degassing and provides a benchmark for future quality control.

References

  • Title: Theoretical and experimental study on the inhibition of jet fuel oxidation by diarylamine. Source: Chinese Journal of Chemical Engineering URL: [Link]

  • Title: Mild selective photochemical oxidation of an organic sulfide using OxP-polyimide porous polymers as singlet oxygen generators. Source: Taylor & Francis URL: [Link]

  • Title: Oxidation of Drugs during Drug Product Development: Problems and Solutions. Source: PubMed Central (PMC) URL: [Link]

Optimization

Technical Support Center: Troubleshooting the Amination of 4-Methoxy-N-(4-(methylthio)phenyl)aniline

The amination of the secondary diarylamine, 4-Methoxy-N-(4-(methylthio)phenyl)aniline , presents a multifaceted challenge in Buchwald-Hartwig cross-coupling. While the electron-donating methoxy group enhances the nucleop...

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Author: BenchChem Technical Support Team. Date: April 2026

The amination of the secondary diarylamine, 4-Methoxy-N-(4-(methylthio)phenyl)aniline , presents a multifaceted challenge in Buchwald-Hartwig cross-coupling. While the electron-donating methoxy group enhances the nucleophilicity of the amine, the molecule possesses a highly problematic methylthio (-SMe) group that acts as a potent catalyst poison. Furthermore, as a bulky secondary diarylamine, it inherently suffers from slow reductive elimination rates, making it a notoriously difficult substrate[1].

To successfully couple this substrate to an aryl halide to form a triarylamine, researchers must navigate a complex catalytic landscape prone to off-cycle resting states, desulfurative cleavage, and hydrodehalogenation. This guide provides field-proven insights, mechanistic causality, and self-validating protocols to resolve these side reactions.

Mechanistic Pathway & Side Reaction Divergence

Understanding the specific points of failure in the catalytic cycle is essential for rational optimization. The diagram below illustrates the desired Buchwald-Hartwig pathway alongside the three primary side reactions encountered with this specific substrate.

Pathway Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Poison Catalyst Poisoning (Pd-SMe Coordination) Pd0->Poison Thioether binding CSCleavage C-S Bond Cleavage (Desulfurative Coupling) Pd0->CSCleavage Competitive Ox. Add. PdII Ar-Pd(II)-X Complex OxAdd->PdII AmineCoord Diarylamine Coordination & Deprotonation PdII->AmineCoord HydroDehal Hydrodehalogenation (Ar-H Side Product) PdII->HydroDehal Protic Base/Moisture PdAmide Ar-Pd(II)-NR2 Amide AmineCoord->PdAmide RedElim Reductive Elimination PdAmide->RedElim RedElim->Pd0 Catalyst Regeneration Product Triarylamine Product RedElim->Product

Figure 1: Catalytic cycle of 4-Methoxy-N-(4-(methylthio)phenyl)aniline amination and side pathways.

Troubleshooting FAQs

Q1: My reaction stalls at 15-20% conversion, and I recover mostly unreacted amine. What is causing this? A1: The primary cause is catalyst poisoning. Sulfur-containing compounds are notorious for acting as soft ligands that strongly coordinate to soft Pd(0) or Pd(II) centers, forming highly stable, catalytically inactive palladium-thioether complexes[2].

  • The Fix: Switch to sterically demanding, electron-rich Buchwald-type biarylphosphine ligands such as RuPhos or BrettPhos. The immense steric bulk of these ligands physically shields the palladium center, preventing the thioether from coordinating. RuPhos is specifically designed to accommodate the steric demands of secondary amines[3]. Additionally, increasing the catalyst loading from the standard 1-2 mol% to 3-5 mol% can compensate for the fraction of deactivated catalyst[2].

Q2: I am observing significant amounts of desulfurated side products (C-S bond cleavage). How do I suppress this? A2: At elevated temperatures, palladium can undergo competitive oxidative addition into the C-S bond of the methylthio group. This is exacerbated if the desired oxidative addition into the aryl halide is slow.

  • The Fix: Lower the reaction temperature (e.g., from 110 °C to 70 °C) and ensure you are using an aryl bromide rather than an aryl iodide. Aryl iodides are surprisingly challenging in Buchwald-Hartwig aminations because the generated iodide anions can precipitate the Pd complex, forming inhibitory iodide-bridged dimers[1]. Using a highly active pre-catalyst (like a Generation 3 Palladacycle) allows the C-N coupling to proceed rapidly at milder temperatures, effectively outcompeting the higher-activation-energy C-S cleavage pathway.

Q3: My aryl halide is undergoing hydrodehalogenation instead of coupling. What is the source of the hydride? A3: Hydrodehalogenation occurs when the Pd(II)-aryl intermediate undergoes protonation or beta-hydride elimination[4]. Because 4-Methoxy-N-(4-(methylthio)phenyl)aniline is a secondary diarylamine lacking beta-hydrogens, the source of the hydrogen is likely moisture, the solvent, or the base itself (e.g., alkoxide bases can sometimes act as hydride donors).

  • The Fix: Ensure strictly anhydrous conditions. Switch from alkoxide bases (like NaOtBu) to strong, non-nucleophilic bases such as LiHMDS, which provides excellent proton tolerance and prevents base-driven hydride transfer[2][3].

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the suppression of side reactions when coupling 4-Methoxy-N-(4-(methylthio)phenyl)aniline with a standard aryl bromide.

EntryPre-Catalyst / LigandBaseSolventTemp (°C)Yield (%)Major Side Product
1Pd₂(dba)₃ / P(o-tolyl)₃NaOtBuToluene11015%Unreacted amine (Poisoning)
2Pd(OAc)₂ / XPhosCs₂CO₃1,4-Dioxane10045%Desulfurated product
3RuPhos Pd G3 / RuPhosNaOtBuToluene8588%Trace hydrodehalogenation
4 BrettPhos Pd G3 / BrettPhos LiHMDS THF 70 92% None (Optimal)
Self-Validating Experimental Protocol

To ensure reproducibility and prevent the aforementioned side reactions, follow this optimized, self-validating methodology for the Buchwald-Hartwig amination of 4-Methoxy-N-(4-(methylthio)phenyl)aniline.

Step 1: Preparation of the Catalytic Complex In a nitrogen-filled glovebox, charge an oven-dried 20 mL scintillation vial with the aryl bromide (1.0 equiv), 4-Methoxy-N-(4-(methylthio)phenyl)aniline (1.2 equiv), BrettPhos Pd G3 (3 mol%), BrettPhos ligand (3 mol%), and LiHMDS (1.5 equiv).

  • Self-Validation Check: The use of a G3 pre-catalyst ensures an exact 1:1 ratio of active Pd to ligand. If you use Pd₂(dba)₃ instead, you risk generating under-ligated Pd species, which are highly susceptible to thioether poisoning.

Step 2: Reaction Initiation Add anhydrous THF (to reach a 0.2 M concentration). Seal the vial with a PTFE-lined cap, remove it from the glovebox, and place it in a pre-heated aluminum block at 70 °C.

  • Self-Validation Check: The solution should transition from a pale yellow to a deep red/brown homogeneous mixture within the first 15 minutes of heating. This color change indicates the successful activation of the G3 pre-catalyst into the active Pd(0) species. If the solution turns black and precipitates, palladium black has formed due to catalyst degradation or severe poisoning.

Step 3: In-Process Monitoring (Diagnostic Spiking) Stir the reaction at 70 °C for 12 hours. Monitor the progress via LC-MS.

  • Self-Validation Check: If conversion stalls at <50%, spike the reaction with an additional 1 mol% of BrettPhos Pd G3. If the reaction resumes and conversion increases, it confirms that catalyst poisoning by the -SMe group was the limiting factor, indicating that your initial solvent or reagents may not have been sufficiently anhydrous, leading to premature catalyst death.

Step 4: Quench and Isolation Cool the reaction to room temperature, quench with a few drops of water to destroy excess LiHMDS, and dilute with ethyl acetate. Filter through a short pad of Celite to remove palladium residues, concentrate under reduced pressure, and purify via silica gel chromatography.

References
  • ACS Publications. "The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook". URL:[Link]

  • Chemistry LibreTexts. "Buchwald-Hartwig Amination". URL:[Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 4-Methoxy-N-(4-(methylthio)phenyl)aniline

Welcome to the technical support and troubleshooting guide for the purification of 4-Methoxy-N-(4-(methylthio)phenyl)aniline (CAS: 1629604-34-7). This compound is a specialized diarylamine frequently utilized as a struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting guide for the purification of 4-Methoxy-N-(4-(methylthio)phenyl)aniline (CAS: 1629604-34-7). This compound is a specialized diarylamine frequently utilized as a structural ligand in the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs)[1].

Due to its specific functional groups—a hydrogen-bonding secondary amine (-NH-), a weakly polar methoxy group (-OCH₃), and a lipophilic methylthio group (-SCH₃)[2]—achieving high-purity crystals requires precise solvent selection and thermodynamic control. This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure optimal recovery and purity.

Part 1: Quantitative Data for Solvent Selection

The principle of temperature-dependent solubility dictates that an ideal recrystallization solvent dissolves the target compound completely at its boiling point but poorly at room temperature or below[3]. The table below summarizes the optimal solvent systems based on the physicochemical properties of this diarylamine.

Solvent SystemBoiling Point (°C)Polarity IndexRole in WorkflowSuitability & Mechanistic Rationale
Ethanol (Absolute) 78.45.2Single SolventExcellent. The hydroxyl group prevents excessive solubility at low temperatures, while the alkyl chain interacts with the hydrophobic aromatic rings at boiling temperatures, yielding a steep solubility curve.
Toluene 110.62.4Primary Solvent (Binary)Excellent. High solubility due to aromatic π-π stacking matching the diarylamine core. Requires an anti-solvent to force crystallization.
Hexane / Heptane 69.0 / 98.40.1Anti-Solvent (Binary)Excellent. Highly non-polar. Forces the lipophilic compound out of solution when mixed with Toluene or Ethyl Acetate.
Ethyl Acetate 77.14.4Primary Solvent (Binary)Good. Solubilizes the compound well, but may require a large volume of Hexane to induce crystallization, reducing overall yield.
Water 100.010.2N/APoor. The compound is highly hydrophobic and completely insoluble[3].

Part 2: Experimental Workflow Diagram

The following decision tree outlines the logical progression and troubleshooting checkpoints for purifying this compound.

RecrystallizationWorkflow Start Crude 4-Methoxy-N- (4-(methylthio)phenyl)aniline PdRemoval Silica/Celite Filtration (Remove Pd catalyst) Start->PdRemoval Solvent Add Hot Solvent (e.g., Toluene) PdRemoval->Solvent CheckDissolve Fully Dissolved? Solvent->CheckDissolve AddMore Add more solvent CheckDissolve->AddMore No HotFilter Hot Filtration (Activated Charcoal) CheckDissolve->HotFilter Yes AddMore->CheckDissolve Cooling Add Anti-Solvent (Hexane) & Slow Cool to RT HotFilter->Cooling CheckCrystals Crystals Formed? Cooling->CheckCrystals OilingOut Oiling Out Detected CheckCrystals->OilingOut No / Oil Filter Vacuum Filtration & Cold Wash CheckCrystals->Filter Yes Troubleshoot Reheat, add Hexane, scratch flask to seed OilingOut->Troubleshoot Troubleshoot->Cooling Pure Pure Crystalline Product Filter->Pure

Workflow for the recrystallization and troubleshooting of 4-Methoxy-N-(4-(methylthio)phenyl)aniline.

Part 3: FAQs and Troubleshooting Guide

Q1: What is the optimal single-solvent system for recrystallizing 4-Methoxy-N-(4-(methylthio)phenyl)aniline? A: is highly recommended[3]. Causality: The compound's diarylamine core and thioether/methoxy substituents make it highly lipophilic, yet capable of hydrogen bonding via the secondary amine (-NH-). Alcohols provide the perfect thermodynamic balance: their polar hydroxyl groups prevent excessive solubility at low temperatures, while their alkyl chains interact with the hydrophobic aromatic rings at boiling temperatures, yielding a steep solubility curve ideal for crystallization.

Q2: During cooling, my compound separates as a dark oil instead of crystals ("oiling out"). How do I resolve this? A: Oiling out occurs when the compound's melting point is lower than the temperature at which it saturates the solvent, causing it to separate as a liquid phase rather than a solid crystal lattice. Causality & Solution: Diarylamines often form supersaturated solutions. To resolve this, reheat the mixture until the oil completely redissolves. Add a small amount of a non-polar anti-solvent (e.g., Hexane) to lower the solubility threshold, then allow it to cool very slowly. Introduce a seed crystal or scratch the inside of the flask with a glass rod to provide high-energy nucleation sites for crystal growth.

Q3: The crude material is deeply colored (dark brown/purple). How do I remove these impurities? A: Standard laboratory purification guidelines emphasize that diarylamines are highly susceptible to air oxidation[4], forming highly conjugated, colored radical cations or quinone-imine derivatives. Causality & Solution: Add 1-2% w/w activated charcoal (Darco) during the hot dissolution phase to adsorb high-molecular-weight colored impurities, followed by hot gravity filtration[5]. To prevent re-oxidation, perform the recrystallization under an inert atmosphere (Nitrogen or Argon).

Q4: How do I remove residual Palladium or phosphine ligands from the upstream Buchwald-Hartwig amination step? A: Palladium nanoparticles (Pd black) and lipophilic phosphine ligands often co-crystallize with diarylamines. Solution: Before initiating the formal recrystallization, dissolve the crude product in a highly soluble solvent (like Dichloromethane) and pass it through a short pad of Celite and silica gel. Evaporate the solvent, then proceed with the recrystallization protocol below.

Part 4: Step-by-Step Methodology (Self-Validating Protocol)

Binary Solvent Recrystallization (Toluene / Hexane) under Inert Atmosphere

This protocol utilizes a self-validating feedback loop: if the solution becomes cloudy too early, the anti-solvent ratio is too high; if crystals fail to form at 0 °C, the primary solvent volume is too high.

  • Preparation & Inertion: Place the crude 4-Methoxy-N-(4-(methylthio)phenyl)aniline in a dry, round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Purge the system with Nitrogen gas for 5 minutes.

  • Dissolution: Add a minimum volume of hot Toluene (approx. 90 °C) dropwise while stirring until the solid just dissolves. Toluene's aromaticity perfectly matches the diarylamine core, ensuring complete dissolution.

  • Decolorization (If required): Add 1-2% w/w activated charcoal. Boil for 3-5 minutes, then perform a hot gravity filtration through a fluted filter paper (pre-warmed with hot Toluene) to remove the charcoal and adsorbed oxidation products[5].

  • Anti-Solvent Titration: Keep the filtrate hot (80-90 °C). Slowly add hot Hexane (anti-solvent) dropwise until a faint, persistent cloudiness appears (the saturation point). Add exactly one drop of hot Toluene to clear the solution.

  • Thermodynamic Cooling: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed. Causality: The gradual decrease in temperature reduces the kinetic energy of the molecules, allowing the rigid aromatic rings to stack via π-π interactions and the -NH- groups to form intermolecular hydrogen bonds, building a pure crystal lattice.

  • Harvesting: Once at room temperature, place the flask in an ice bath (0-5 °C) for 30 minutes to maximize yield. Filter the crystals via vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the filter cake with a minimal amount of ice-cold Hexane to displace the residual mother liquor without dissolving the product. Dry the crystals under high vacuum to a constant weight.

Part 5: References

  • Armarego, W. L. F., & Chai, C. L. L. (2022). Purification of Laboratory Chemicals (9th ed.). Butterworth-Heinemann / Elsevier. Available at:[Link]

  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Pearson Education. Available at:[Link]

  • Fahad, M. M. (n.d.). Recrystallization Techniques in Organic Chemistry. University of Anbar. Available at:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 4-Methoxy-N-(4-(methylthio)phenyl)aniline Coupling Reactions

Welcome to the technical support center for the synthesis of 4-Methoxy-N-(4-(methylthio)phenyl)aniline and related diarylamines. This guide is designed for researchers, scientists, and drug development professionals to p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-Methoxy-N-(4-(methylthio)phenyl)aniline and related diarylamines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for overcoming the common challenge of steric hindrance in C-N coupling reactions. The formation of diarylamines from sterically demanding substrates often results in low yields and side product formation, necessitating careful optimization of reaction conditions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing causative explanations and actionable solutions.

Q1: My Buchwald-Hartwig amination to synthesize 4-Methoxy-N-(4-(methylthio)phenyl)aniline is resulting in a low yield. What are the likely causes and how can I fix it?

Low yields in this specific coupling are often multifactorial, stemming from the steric bulk of the aniline nucleophile. The methoxy and methylthio groups, while not directly at the ortho positions, contribute to the overall steric demand of the molecule. Here’s a systematic approach to troubleshooting:

Primary Cause: Inefficient Catalytic Cycle

Steric hindrance can impede key steps in the palladium-catalyzed Buchwald-Hartwig amination cycle, namely oxidative addition and reductive elimination.[1]

Solutions:

  • Catalyst and Ligand Selection is Critical: Standard palladium catalysts may be ineffective.[2] The choice of ligand is paramount for a successful reaction with hindered substrates.

    • Recommendation: Employ bulky, electron-rich phosphine ligands. These promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is necessary to facilitate oxidative addition of the aryl halide.[2] They also accelerate the crucial reductive elimination step.[1][3]

      • Excellent choices for hindered substrates include: XPhos, SPhos, and RuPhos.[2][4]

      • For particularly challenging couplings, consider specialized ligands like trineopentylphosphine (TNpP) due to its high flexibility.[4]

  • Optimize the Base: The base is crucial for the deprotonation of the amine, but an inappropriate choice can hinder the reaction.[4]

    • Recommendation: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is the most common and often most effective base, especially in solvents like toluene.[4] Lithium bis(trimethylsilyl)amide (LHMDS) is another strong option.[5] For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, although they may require higher temperatures.[2][6]

  • Solvent and Temperature Considerations:

    • Solvent: Toluene and 1,4-dioxane are the most common and effective solvents for these reactions.[4][7] Ensure your reagents are fully dissolved, as insolubility can lead to a slow and inefficient reaction.[6][7]

    • Temperature: Sterically hindered couplings often require higher temperatures (e.g., 80-110 °C) to proceed at a reasonable rate.[7] However, excessively high temperatures (>120 °C) can lead to catalyst decomposition, observed as the formation of palladium black.[7] If you observe this, lower the reaction temperature and increase the reaction time.[7]

  • Ensure Reagent Purity and Inert Atmosphere: Organometallic reactions are highly sensitive to air and moisture.[7]

    • Actionable Steps: Use freshly distilled, anhydrous, and degassed solvents.[4] Ensure your starting materials are pure, as impurities can poison the catalyst.[1] The reaction must be set up under a strictly inert atmosphere (argon or nitrogen).[1][4]

Q2: I'm observing significant hydrodehalogenation of my aryl halide starting material. How can I minimize this side product?

Hydrodehalogenation, where the aryl halide is reduced instead of undergoing amination, is a common side reaction. It often arises from β-hydride elimination from the palladium-amido intermediate, which competes with the desired reductive elimination.[3][8]

Solutions:

  • Ligand Choice: Select a ligand that promotes reductive elimination over β-hydride elimination. Bulky, electron-rich ligands that favor a more acute bite angle can accelerate the desired C-N bond formation.[3][5]

  • Lower Reaction Temperature: This side reaction can be more prevalent at higher temperatures.[1] Reducing the temperature may slow down the rate of β-hydride elimination relative to reductive elimination.

  • Choice of Base: While a strong base is often necessary, in some cases, an overly strong base can contribute to side reactions. If hydrodehalogenation is a major issue, consider screening slightly weaker bases like K₃PO₄ or Cs₂CO₃.

Q3: My Ullmann condensation is not working for this coupling. What should I consider?

The Ullmann condensation is a copper-catalyzed alternative to the Buchwald-Hartwig amination.[9][10][11] While it can be effective, traditional Ullmann conditions often require very high temperatures (>150 °C) and stoichiometric amounts of copper, which can be a drawback.[10][11]

Solutions:

  • Modern Ligand-Accelerated Ullmann Reactions: The scope of the Ullmann reaction has been significantly expanded through the use of ligands.

    • Recommendation: Simple diamine ligands, such as N,N'-dimethylethylenediamine, or amino acids can significantly accelerate the reaction and allow for lower reaction temperatures (around 100-120 °C).[11][12][13]

    • Recent research has identified novel pyrrole-ol ligands that are particularly effective for coupling sterically hindered partners.[9][14][15]

  • Aryl Halide Reactivity: The Ullmann reaction is generally more effective with more reactive aryl iodides and bromides. Aryl chlorides are often unreactive under typical Ullmann conditions.[10][13]

  • Solvent: High-boiling polar solvents like DMF or NMP are traditionally used.[10][11]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when synthesizing a sterically hindered diarylamine like 4-Methoxy-N-(4-(methylthio)phenyl)aniline?

The main challenges stem from the steric bulk around the nitrogen atom of the aniline and potentially the ortho-positions of the aryl halide. This steric hindrance can impede the approach of the reactants to the metal center in the catalytic cycle, which can slow down or prevent key steps like oxidative addition and reductive elimination.[1] This often leads to low reaction yields and slow reaction rates, necessitating the use of specialized, bulky ligands to facilitate the coupling.[1]

Q2: Which catalytic system is generally more robust for this type of transformation: Palladium or Copper?

Both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-type reactions are powerful methods for forming C-N bonds.[9][11][15][16][17]

  • Palladium (Buchwald-Hartwig): This is often the first choice due to its generally broader substrate scope, milder reaction conditions (often 25-120 °C), and the extensive development of highly effective and specialized phosphine ligands.[3][11]

  • Copper (Ullmann): This method is advantageous due to the lower cost of copper.[11][14] While traditionally requiring harsh conditions, recent advancements with new ligands have made it a viable alternative for coupling sterically hindered partners, sometimes under milder conditions than previously thought.[9][12][15]

The optimal choice will depend on the specific substrates, functional group tolerance, and cost considerations.

Q3: How do I properly set up and monitor a Buchwald-Hartwig reaction?

A typical experimental setup and monitoring procedure involves the following steps:

  • Glassware Preparation: Thoroughly oven-dry all glassware (e.g., Schlenk flask, condenser) and allow it to cool under a stream of inert gas like nitrogen or argon.[4]

  • Reagent Addition (under inert atmosphere): In a glovebox or using Schlenk techniques, add the palladium precatalyst (1-2 mol%), the phosphine ligand (if not using a precatalyst), the base (1.5-2.0 equivalents), the aryl halide (1.0 equivalent), and the amine (1.1-1.2 equivalents) to the reaction flask.[4]

  • Solvent Addition: Add anhydrous, degassed solvent via syringe.[4]

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[4][11] To do this, carefully withdraw a small sample under positive inert gas pressure and immediately quench it in a vial containing a solvent like ethyl acetate and a drop of water to stop the reaction.[4]

Q4: Are there any metal-free alternatives for the synthesis of diarylamines?

Yes, while less common for sterically hindered substrates, there are emerging metal-free methods. These often involve different reaction mechanisms and may be suitable for specific substrates. Some examples include:

  • Nucleophilic Aromatic Substitution (SₙAr): This requires a highly electron-deficient aryl halide.

  • One-pot synthesis from aromatic aldehydes and anilines: Recent methods have been developed that proceed through an imine formation followed by an oxidative rearrangement and deformylation.[17][18]

  • Nitrosonium-initiated C-N bond formation: This involves the reaction of electron-rich arenes.[19]

These methods offer the advantage of avoiding transition metal contamination in the final product.[17][18]

Data Summary and Protocols

Table 1: Recommended Starting Conditions for Buchwald-Hartwig Coupling of a Hindered Aniline
ParameterRecommendationRationale
Palladium Source G3-XPhos precatalyst (1-2 mol%)Air-stable, efficiently generates active Pd(0), reproducible.[4]
Ligand XPhos, RuPhos, or SPhosBulky, electron-rich ligands that accelerate oxidative addition and reductive elimination.[2][4]
Base NaOtBu (1.5-2.0 equiv.)Strong, non-nucleophilic base effective in nonpolar solvents.[4]
Solvent Toluene or 1,4-DioxaneGood solvating properties for these reactions. Must be anhydrous and degassed.[4][7]
Temperature 80-110 °COften required for hindered substrates, but monitor for catalyst decomposition.[7]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst deactivation by oxygen.[1]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general starting point and may require optimization for your specific substrates.

  • Setup: In a glovebox, add the aryl halide (1.0 mmol), 4-Methoxy-N-(4-(methylthio)phenyl)aniline (1.2 mmol), NaOt-Bu (1.4 mmol), and the palladium precatalyst/ligand system (e.g., G3-XPhos, 0.01-0.02 mmol) to an oven-dried reaction vessel with a magnetic stir bar.[1]

  • Solvent Addition: Remove the vessel from the glovebox and add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 16-24 hours.[11]

  • Monitoring: Monitor the reaction's progress using TLC or GC-MS.[11]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.[11] Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired diarylamine.[11]

Visualizing the Process

Buchwald-Hartwig Catalytic Cycle

The following diagram illustrates the key steps in the Buchwald-Hartwig amination cycle. Steric hindrance primarily affects the "Oxidative Addition" and "Reductive Elimination" steps.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Complex Ar-Pd(II)L-X Pd0->OxAdd + Ar-X (Slowed by steric hindrance) AmineCoord Amine Coordination [Ar-Pd(II)L(HNR₂)]⁺X⁻ OxAdd->AmineCoord + R₂NH Amido Palladium Amido Complex Ar-Pd(II)L(NR₂) AmineCoord->Amido + Base - Base-H⁺X⁻ Amido->Pd0 Reductive Elimination (Slowed by steric hindrance) Product Ar-NR₂ (Product) Amido->Product

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines.
  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. (2020). ACS Catalysis.
  • Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions. (2023). ACS Publications.
  • BenchChem. (n.d.). Technical Support Center: Suzuki Coupling with Sterically Hindered Substrates.
  • Wikipedia. (n.d.). Ullmann condensation.
  • Pd/NHC catalyzed reduction and coupling of nitroaromatics for the synthesis of diarylamines. (2024).
  • BenchChem. (n.d.). A Comparative Guide to Diarylamine Synthesis: Ullmann Condensation vs. Buchwald-Hartwig Amination.
  • BenchChem. (n.d.). Troubleshooting low conversion in Buchwald-Hartwig amination.
  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. (n.d.). PMC.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • One-Pot Metal-Free Synthesis of Diarylamines from Aromatic Aldehydes and Anilines. (2025). The Journal of Organic Chemistry - ACS Publications.
  • Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. (2024). ACS Publications.
  • One-Pot Metal-Free Synthesis of Diarylamines from Aromatic Aldehydes and Anilines. (n.d.). PMC.
  • BenchChem. (n.d.). Overcoming challenges in the synthesis of sterically hindered anilines.
  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. (2019). Organic Chemistry Portal.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024). Chemical Insights.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 4-Methoxy-N-(1-phenylethyl)aniline.
  • Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. (n.d.). PMC.
  • OperaChem. (2025). Ullmann coupling-An overview.
  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Chemical Shifts of 4-Methoxy-N-(4-(methylthio)phenyl)aniline

In the landscape of drug development and materials science, the unambiguous structural elucidation of novel organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug development and materials science, the unambiguous structural elucidation of novel organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing granular insights into the molecular framework. This guide offers a detailed comparative analysis of the reference ¹H and ¹³C NMR chemical shifts for 4-Methoxy-N-(4-(methylthio)phenyl)aniline, a diarylamine derivative with potential applications stemming from its structural motifs commonly found in pharmacologically active compounds.

This document is designed for researchers, scientists, and drug development professionals, providing not only reference data but also the scientific rationale behind the chemical shift assignments. By comparing experimental data from structurally analogous compounds, we can build a highly accurate prediction and a robust framework for the interpretation of the NMR spectra of the title compound.

The Foundation of NMR: Referencing and Experimental Integrity

Accurate and reproducible NMR data hinges on a standardized referencing method. The universally accepted primary reference for ¹H, ¹³C, and ²⁹Si NMR spectroscopy in organic solvents is Tetramethylsilane (TMS, Si(CH₃)₄).[1][2] Its 12 equivalent protons and 4 equivalent carbons produce a single, sharp resonance, which is defined as 0.0 ppm.[3][4] The high volatility and chemical inertness of TMS further contribute to its suitability as an internal standard, allowing for easy removal from the sample after analysis.[2] All chemical shifts (δ) discussed herein are reported in parts per million (ppm) relative to the TMS signal.[1][5]

For researchers aiming to replicate or verify the data presented, a standardized experimental protocol is crucial. The following section outlines a typical procedure for acquiring high-quality NMR spectra for compounds of this nature.

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

This protocol is a self-validating system designed for accuracy and reproducibility.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the analyte, 4-Methoxy-N-(4-(methylthio)phenyl)aniline.
  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, particularly for labile protons like the N-H proton, due to varying hydrogen-bonding interactions.[6][7][8] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds. A comprehensive list of chemical shifts for common laboratory solvents as trace impurities can be found in literature to avoid misinterpretation of signals.[9][10]
  • Add a small amount of TMS (~1% v/v) as an internal reference standard.[5]

2. Spectrometer Setup:

  • The data should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument for ¹H NMR and 100 MHz for ¹³C NMR.[11]
  • Ensure the spectrometer is properly shimmed to achieve a homogeneous magnetic field, resulting in sharp, symmetrical peaks.
  • Set the appropriate spectral width and acquisition time to ensure all relevant signals are captured with adequate resolution.

3. Data Acquisition:

  • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
  • ¹³C NMR: A proton-decoupled experiment is typically used to simplify the spectrum to single lines for each unique carbon atom.[12] Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is generally required compared to ¹H NMR.[12]

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase the spectrum to ensure all peaks are in the absorptive mode.
  • Calibrate the spectrum by setting the TMS signal to 0.0 ppm.
  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.

Visualizing the Workflow

The following diagram illustrates the logical flow from sample preparation to final data analysis in an NMR experiment.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Analyte Weigh Analyte (5-10 mg) Solvent Dissolve in Deuterated Solvent (~0.6 mL CDCl₃) Analyte->Solvent Reference Add Internal Reference (TMS) Solvent->Reference Spectrometer Place in NMR Spectrometer (e.g., 400 MHz) Reference->Spectrometer Shim Shim for Homogeneity Spectrometer->Shim Acquire Acquire FID (¹H and ¹³C) Shim->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Calibrate Calibrate to TMS (0.0 ppm) Phase->Calibrate Analyze Integrate & Assign Chemical Shifts Calibrate->Analyze

Caption: A streamlined workflow for NMR analysis.

Predicted and Comparative NMR Data for 4-Methoxy-N-(4-(methylthio)phenyl)aniline

The following tables summarize the predicted chemical shifts for the title compound. These predictions are derived from a comparative analysis of experimentally determined values for structurally related molecules, providing a high degree of confidence in their accuracy.

Molecular Structure and Atom Numbering

Caption: Structure of 4-Methoxy-N-(4-(methylthio)phenyl)aniline with atom numbering.

Predicted ¹H NMR Chemical Shifts
Proton LabelPredicted δ (ppm)MultiplicityIntegrationRationale and Comparative Data
H15 (-OCH₃)~3.80Singlet (s)3HThe methoxy group on an aniline ring typically appears around 3.77-3.81 ppm. For example, the -OCH₃ in 4-methoxy-N-phenylaniline is at 3.79 ppm.[11]
H16 (-SCH₃)~2.45Singlet (s)3HThe methyl group attached to sulfur in 4-(methylthio)aniline resonates at 2.44 ppm.[13] This environment is electronically similar.
N-H~5.5 - 6.0Broad Singlet (br s)1HThe chemical shift of N-H protons is variable and depends on concentration and solvent.[14] In diarylamines like 4-methoxy-N-phenylaniline, it appears as a broad singlet around 5.49 ppm.[11]
H3, H5~6.85 - 6.95Doublet (d)2HThese protons are ortho to the electron-donating methoxy group, which shields them, shifting them upfield. In 4-methoxyaniline, these protons are at ~6.8 ppm.[15] In 4-methoxy-N-phenylaniline, they are at 6.88 ppm.[11]
H2, H6~7.05 - 7.15Doublet (d)2HThese protons are meta to the methoxy group and ortho to the nitrogen. The deshielding effect of the second aromatic ring will shift them slightly downfield compared to 4-methoxyaniline. In 4-methoxy-N-phenylaniline, the corresponding protons on the unsubstituted ring are at 7.05 ppm.[11]
H2', H6'~7.00 - 7.10Doublet (d)2HThese protons are ortho to the nitrogen and meta to the methylthio group. In 4-(methylthio)aniline, the protons ortho to the amino group are at 6.66 ppm.[13] The N-aryl substituent will cause a downfield shift.
H3', H5'~7.20 - 7.30Doublet (d)2HThese protons are ortho to the electron-donating methylthio group, which is less shielding than an amino group. In 4-(methylthio)aniline, these protons are at 7.21 ppm.[13] This environment is expected to be very similar.
Predicted ¹³C NMR Chemical Shifts
Carbon LabelPredicted δ (ppm)Rationale and Comparative Data
C15 (-OCH₃)~55.7The methoxy carbon in substituted anisoles is highly consistent. In 4-methoxy-N-phenylaniline, it is at 55.7 ppm.[11] In 2-methoxy-4-(methylthio)aniline, it is at 55.6 ppm.[13]
C16 (-SCH₃)~18.8The methylthio carbon in 4-(methylthio)aniline is found at 18.8 ppm.[13]
C4~155.0 - 156.0This carbon is attached to the strongly electron-donating methoxy group. In 4-methoxy-N-phenylaniline, the corresponding carbon is at 155.2 ppm.[11]
C1~135.0 - 136.0This is the ipso-carbon attached to the nitrogen, which is less shielded. In 4-methoxy-N-phenylaniline, this carbon is at 135.7 ppm.[11]
C2, C6~122.0 - 124.0These carbons are ortho to the nitrogen. In 4-methoxy-N-phenylaniline, the corresponding carbons are at 122.1 ppm.[11]
C3, C5~114.6 - 115.0These carbons are ortho to the methoxy group and are highly shielded. In 4-methoxy-N-phenylaniline, they resonate at 114.6 ppm.[11]
C4'~125.0 - 127.0This carbon is attached to the methylthio group. In 4-(methylthio)aniline, this carbon is at 125.8 ppm.[13]
C1'~144.0 - 145.0This ipso-carbon is attached to the nitrogen. In 4-(methylthio)aniline, the carbon attached to the amino group is at 145.1 ppm.[13]
C3', C5'~131.0 - 132.0These carbons are ortho to the methylthio group. In 4-(methylthio)aniline, they are at 131.1 ppm.[13]
C2', C6'~115.0 - 117.0These carbons are meta to the methylthio group. In 4-(methylthio)aniline, the corresponding carbons are at 115.8 ppm.[13]

Comparative Analysis: The Influence of Substituents

The predictive power of the data above is rooted in understanding the electronic effects of the methoxy (-OCH₃) and methylthio (-SCH₃) substituents on the aniline framework.

  • Methoxy Group (-OCH₃): This is a strong electron-donating group through resonance, and moderately electron-withdrawing through induction.[16] The resonance effect dominates, leading to increased electron density (shielding) at the ortho (C3, C5) and para (C1) positions of its attached phenyl ring. This is evident in the upfield shifts of H3/H5 and C3/C5 compared to unsubstituted benzene (δ ~7.34 ppm for ¹H, 128.5 ppm for ¹³C).

  • Methylthio Group (-SCH₃): This group is also electron-donating via resonance, but less so than the methoxy group due to the less effective overlap between the 3p orbitals of sulfur and the 2p orbitals of the aromatic carbon. It is also weakly electron-withdrawing inductively. This results in moderate shielding of the ortho and para positions.

  • N-Aryl Substitution: Compared to primary anilines like 4-methoxyaniline and 4-(methylthio)aniline, the presence of a second aryl group on the nitrogen atom generally causes a downfield shift for the protons and carbons of both rings due to the delocalization of the nitrogen lone pair over two aromatic systems, reducing the electron-donating capacity into either single ring.

By synthesizing these known electronic effects with the experimental data from closely related, published structures, we can confidently predict and interpret the NMR spectra of 4-Methoxy-N-(4-(methylthio)phenyl)aniline. This guide provides a robust starting point for any researcher working with this molecule or its derivatives, ensuring both scientific integrity and efficiency in structural characterization.

References

  • Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. (1965). Canadian Journal of Chemistry, 43(8), 2371-2380.
  • Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. (2006). Magnetic Resonance in Chemistry, 44(8), 816-820.
  • NMR Techniques in Organic Chemistry: a quick guide. University of Bath. Retrieved from [Link]

  • Chemical Shift Referencing. NMR Facility, UCSB Chemistry and Biochemistry. Retrieved from [Link]

  • Tetramethylsilane – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • Reich, H. J. (2018). Basic 1H- and 13C-NMR Spectroscopy. University of Wisconsin.
  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234.
  • Tetramethylsilane. Wikipedia. Retrieved from [Link]

  • Why TMS Is the Standard in NMR Spectroscopy. (2023, November 19). Chemistry Explained [Video]. YouTube. Retrieved from [Link]

  • Chemical Shift Referencing. Mestrelab Research. Retrieved from [Link]

  • Supplementary Data. The Royal Society of Chemistry. Retrieved from [Link]

  • NMR Spectroscopy – An Easy Introduction. Chemistry Steps. Retrieved from [Link]

  • 4-(Methylthio)aniline. PubChem. Retrieved from [Link]

  • Chemical shifts. University of Regensburg. Retrieved from [Link]

  • Electronic Supplementary Information for Highly regioselective para-methylthiolation/bridging methylenation of arylamines promoted by NH4I. The Royal Society of Chemistry. Retrieved from [Link]

  • Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

  • Table 1 Reaction of 4-methoxyaniline, 4-methoxybenzaldehyde, acetylacetone and nitromethane in different conditionsa. The Royal Society of Chemistry. Retrieved from [Link]

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. Retrieved from [Link]

  • NMR Spectroscopy Of Amines. JoVE. Retrieved from [Link]

  • Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline. ResearchGate. Retrieved from [Link]

  • 1H NMR of 4-Methylanisole. Chemistry Stack Exchange. Retrieved from [Link]

  • Palladium-Supported Polydopamine-Coated NiFe2O4@TiO2: A Sole Photocatalyst for Suzuki and Sonogashira Coupling Reactions under Sunlight Irradiation. Semantic Scholar. Retrieved from [Link]

  • Supplementary Material. The Royal Society of Chemistry. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • 4-Methoxyaniline. Mol-Instincts. Retrieved from [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
  • Efil, K., & Bekdemir, Y. (2014). Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline. American Journal of Physical Chemistry, 3(2), 19-25.
  • 4-Methoxy-N-(4-nitrobenzyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. ResearchGate. Retrieved from [Link]

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. MDPI. Retrieved from [Link]

  • Figure S18. 1 H NMR of 4-Methoxy-N-[1-(methylthio)-2-nitroethenyl]. ResearchGate. Retrieved from [Link]

  • 4-Methoxy-N-(4-nitrobenzyl)aniline. ResearchGate. Retrieved from [Link]

  • N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

Sources

Comparative

Comparing electron-donating effects of 4-Methoxy-N-(4-(methylthio)phenyl)aniline vs standard diarylamines

Comparative Guide: Electron-Donating Effects of 4-Methoxy-N-(4-(methylthio)phenyl)aniline vs. Standard Diarylamines Introduction & Mechanistic Overview In the design of redox-active pharmaceuticals, antioxidants, and hol...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Electron-Donating Effects of 4-Methoxy-N-(4-(methylthio)phenyl)aniline vs. Standard Diarylamines

Introduction & Mechanistic Overview

In the design of redox-active pharmaceuticals, antioxidants, and hole-transporting materials (HTMs) for optoelectronics, the precise tuning of a diarylamine’s oxidation potential is critical. Historically, symmetric diarylamines—such as 4,4'-dimethoxydiphenylamine—have served as the standard building blocks for high-performance materials like spiro-OMeTAD[1]. Methoxy groups are frequently introduced because their strong resonance (+M) electron-donating ability facilitates facile oxidation and enhances hole conductivity[2].

However, symmetric methoxy substitution often leads to high molecular crystallinity and poor interfacial coordination with soft metals. Enter 4-Methoxy-N-(4-(methylthio)phenyl)aniline , a heteroatom-engineered, asymmetric diarylamine. By replacing one methoxy (-OCH3) group with a methylthio (-SCH3) group, researchers can decouple the molecule's electronic energy levels from its interfacial binding affinity.

The methylthio group possesses a weaker +M effect due to the size mismatch between the sulfur 3p and carbon 2p orbitals, which slightly deepens the Highest Occupied Molecular Orbital (HOMO) and improves ambient stability against auto-oxidation. Simultaneously, the highly polarizable sulfur atom acts as a soft Lewis base, enabling robust coordination with soft Lewis acid defects (e.g., under-coordinated Pb²⁺ in perovskite solar cells)[2].

Mechanistic_Pathways A 4-Methoxy-N-(4-(methylthio)phenyl)aniline B -OCH3 Substituent (Strong +M Donor) A->B C -SCH3 Substituent (High Polarizability) A->C D Elevates HOMO Level (Facilitates Oxidation) B->D E Soft Lewis Base (Defect Passivation) C->E F Synergistic Charge Transport & Interfacial Stability D->F E->F

Mechanistic pathways of asymmetric substituents on electronic and interfacial properties.

Electronic & Structural Properties: A Quantitative Comparison

To objectively evaluate the electron-donating effects, we compare the hybrid molecule against its symmetric counterparts. Breaking the molecular symmetry not only tunes the electronic properties but significantly increases configurational entropy, which suppresses unwanted crystallization and promotes the formation of uniform, amorphous films.

Parameter4,4'-Dimethoxydiphenylamine (Standard)4-Methoxy-N-(4-(methylthio)phenyl)aniline (Hybrid)4,4'-Bis(methylthio)diphenylamine
Symmetry SymmetricAsymmetricSymmetric
Dominant Electronic Effect Strong +M (Resonance)Hybrid (+M and Polarizability)Moderate +M, High Polarizability
Relative HOMO Level Shallowest (Most easily oxidized)IntermediateDeepest (Most stable to ambient air)
Radical Cation Stability High (Delocalized over O)Very High (Asymmetric delocalization)Moderate (S-S coupling risks)
Interfacial Coordination Weak (Hard Base O)Strong (Soft Base S)Very Strong (Soft Base S)
Film Morphology High Crystallization TendencyAmorphous (High Configurational Entropy)High Crystallization Tendency

Experimental Workflow: Self-Validating Electrochemical Characterization

To accurately quantify the electron-donating strength of these substituents, Cyclic Voltammetry (CV) is employed. The following protocol is designed as a self-validating system to ensure that the measured oxidation potentials ( Eox​ ) reflect true thermodynamic values rather than kinetic artifacts.

Step-by-Step Methodology

Step 1: Analyte and Electrolyte Preparation

  • Action: Dissolve 1.0 mM of the target diarylamine in anhydrous dichloromethane (DCM) containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6).

  • Causality: DCM is selected for its exceptionally wide anodic window, preventing solvent oxidation from masking the diarylamine signal. TBAPF6 is used because the bulky PF6⁻ anion provides ionic conductivity without coordinating to, or quenching, the highly reactive diarylamine radical cations.

Step 2: Three-Electrode Setup

  • Action: Utilize a Glassy Carbon (GC) working electrode, a Platinum (Pt) wire counter electrode, and an Ag/Ag⁺ non-aqueous reference electrode.

  • Causality: GC is strictly chosen over Platinum for the working electrode. Platinum is known to catalytically adsorb sulfur-containing species (like the methylthio group), which would foul the electrode surface, alter the reaction kinetics, and skew the thermodynamic data[3].

Step 3: Variable Scan Rate Voltammetry (The Self-Validation Step)

  • Action: Sweep the potential from 0.0 V to +1.0 V at varying scan rates (10 mV/s to 500 mV/s).

  • Causality: This step proves the integrity of the radical cation. By plotting the anodic peak current ( Ipa​ ) against the square root of the scan rate ( ν1/2 ), a linear relationship confirms that the electron transfer is purely diffusion-controlled (Randles–Sevcik equation). Furthermore, if the ratio of cathodic to anodic peak current ( Ipc​/Ipa​ ) remains ~1.0 across all scan rates, the system self-validates that the radical cation is chemically reversible and stable, differentiating it from unsubstituted anilines that undergo rapid dimerization[3].

Step 4: Internal Standardization

  • Action: Post-measurement, spike the solution with 1.0 mM Ferrocene (Fc) and perform a final CV scan.

  • Causality: Non-aqueous reference electrodes are highly prone to potential drift. By measuring the diarylamine oxidation relative to the in-situ Fc/Fc⁺ redox couple, the protocol self-corrects for junction potentials. This guarantees highly reproducible absolute HOMO level calculations ( EHOMO​=−[EoxvsFc/Fc+​+4.8]eV ).

Electrochemical_Workflow S1 Analyte Prep (1 mM in DCM) S2 CV Scanning (Variable Rates) S1->S2 0.1 M TBAPF6 S3 Radical Cation Reversibility Check S2->S3 Randles-Sevcik S4 Fc/Fc+ Spike (Internal Standard) S3->S4 Self-Validation S5 HOMO/LUMO Quantification S4->S5 E_ox Alignment

Self-validating electrochemical workflow for determining diarylamine oxidation potentials.

Conclusion

While symmetric dimethoxydiarylamines remain the historical standard for achieving low oxidation potentials, the asymmetric 4-Methoxy-N-(4-(methylthio)phenyl)aniline represents a superior structural motif for advanced applications. By strategically pairing a strong +M methoxy donor with a highly polarizable, soft-base methylthio group, researchers can achieve the optimal balance of facile charge transport, enhanced ambient stability, and robust interfacial defect passivation.

Sources

Validation

A Comparative Guide to HPLC Method Validation for Purity Analysis of 4-Methoxy-N-(4-(methylthio)phenyl)aniline

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Purity in Pharmaceutical Development In the landscape of pharmaceutical development, the purity of an active pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Impurities, even at trace levels, can have unintended pharmacological or toxicological effects, potentially compromising patient safety and the therapeutic outcome. Consequently, regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate rigorous analytical testing to ensure the purity of APIs.[1][2][3][4] High-Performance Liquid Chromatography (HPLC) has emerged as the gold standard for purity analysis due to its high resolution, sensitivity, and versatility.[5]

This guide provides an in-depth technical comparison and a detailed experimental protocol for the validation of an HPLC method for the purity analysis of a novel API, 4-Methoxy-N-(4-(methylthio)phenyl)aniline. As a Senior Application Scientist, the following content is synthesized from extensive experience in analytical method development and validation, grounded in the principles of scientific integrity and regulatory compliance, primarily referencing the International Council for Harmonisation (ICH) guidelines Q2(R2) on Validation of Analytical Procedures and Q14 on Analytical Procedure Development.

The Analytical Challenge: 4-Methoxy-N-(4-(methylthio)phenyl)aniline

4-Methoxy-N-(4-(methylthio)phenyl)aniline (MW: 245.34 g/mol , Formula: C14H15NOS) is a substituted diphenylamine derivative with potential therapeutic applications.[6] Its structure, featuring two aromatic rings, a secondary amine, a methoxy group, and a methylthio group, presents a unique analytical challenge. These functional groups are susceptible to various degradation pathways, including oxidation and hydrolysis, necessitating a stability-indicating analytical method.[1][2]

Proposed HPLC Method for Purity Analysis

Based on the physicochemical properties of structurally similar substituted diphenylamines, which generally exhibit low water solubility, a reversed-phase HPLC method is the logical choice.[7] The following method was developed to achieve optimal separation of the main component from its potential impurities.

Table 1: Proposed HPLC Method Parameters

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent retention and separation for moderately nonpolar compounds like the target analyte.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileFormic acid provides good peak shape for amine-containing compounds and is MS-compatible. Acetonitrile is a common organic modifier with good UV transparency.
Gradient 0-5 min: 40% B5-20 min: 40% to 90% B20-25 min: 90% B25-26 min: 90% to 40% B26-30 min: 40% BA gradient elution is necessary to separate impurities with a wide range of polarities and to ensure the elution of any late-eluting compounds.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CProvides consistent retention times and improved peak shape.
Detection UV at 254 nmThe aromatic rings in the analyte are expected to have strong absorbance in the UV region. 254 nm is a common wavelength for aromatic compounds.
Injection Volume 10 µLA typical injection volume that balances sensitivity and peak shape.
Diluent Acetonitrile/Water (50:50, v/v)Ensures the solubility of the analyte and is compatible with the mobile phase.

HPLC Method Validation Protocol

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[5] The following validation parameters will be assessed according to ICH Q2(R2) guidelines.

Experimental Workflow for HPLC Method Validation

HPLC_Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Method Implementation Dev Propose Initial HPLC Method Opt Optimize Method Parameters (e.g., Mobile Phase, Gradient) Dev->Opt SST_Dev System Suitability Testing Opt->SST_Dev Spec Specificity (Forced Degradation) SST_Dev->Spec Proceed to Validation Lin Linearity & Range Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec DLQL DL & QL (Signal-to-Noise) Prec->DLQL Rob Robustness DLQL->Rob Report Validation Report Rob->Report Routine Routine Analysis Report->Routine

Caption: Workflow for the development and validation of the HPLC method.

Specificity (Forced Degradation Study)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. A forced degradation study is the cornerstone of demonstrating the stability-indicating nature of a purity analysis method.[1][2][3][4][8]

Experimental Protocol:

  • Acid Hydrolysis: Reflux the drug substance in 0.1 M HCl at 80°C for 2 hours.

  • Base Hydrolysis: Reflux the drug substance in 0.1 M NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours. The presence of a sulfide group makes the molecule particularly susceptible to oxidation.[1]

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the drug substance to UV light (254 nm) and visible light for 24 hours.

Acceptance Criteria: The method is specific if the peak for 4-Methoxy-N-(4-(methylthio)phenyl)aniline is free from any co-eluting peaks from degradation products, process impurities, or other components. Peak purity analysis using a photodiode array (PDA) detector should confirm the spectral homogeneity of the analyte peak.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Prepare at least five concentrations ranging from the reporting limit to 150% of the target analyte concentration (e.g., 0.5, 5, 10, 15, 20 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.999 and a y-intercept that is not significantly different from zero.

Accuracy

Accuracy is the closeness of the test results to the true value. It is typically assessed by a recovery study.

Experimental Protocol:

  • Prepare a placebo mixture (if applicable) or use a known low-concentration sample.

  • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate and analyze.

  • Calculate the percentage recovery.

Table 2: Hypothetical Accuracy Data

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%8.07.9599.4
100%10.010.08100.8
120%12.011.9299.3
Mean Recovery 99.8

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Table 3: Hypothetical Precision Data

ParameterReplicate 1Replicate 2Replicate 3Replicate 4Replicate 5Replicate 6Mean%RSD
Repeatability (Peak Area) 12543211258765124987612554321260987125123412551030.35%
Intermediate Precision (Peak Area) 12654321259876127012312634561258765126654312640330.38%

Acceptance Criteria: The relative standard deviation (%RSD) should be not more than 2.0%.

Detection Limit (DL) and Quantitation Limit (QL)
  • Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

These are typically determined based on the signal-to-noise ratio (S/N).

  • DL is often established at an S/N ratio of 3:1.

  • QL is established at an S/N ratio of 10:1.

Acceptance Criteria: The QL must be determined with acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocol:

Vary the following parameters one at a time:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.

Comparison with Alternative Analytical Techniques

While the validated HPLC method is robust and reliable, it is important to consider other analytical techniques for purity analysis.

Logical Relationships in Method Selection

Method_Selection cluster_alternatives Analytical Techniques cluster_comparison Key Comparison Points Analyte 4-Methoxy-N-(4-(methylthio)phenyl)aniline (Non-volatile, Thermally Labile, UV-active) HPLC HPLC Analyte->HPLC Suitable UHPLC UHPLC Analyte->UHPLC Suitable (Faster) GCMS GC-MS Analyte->GCMS Less Suitable (Requires Derivatization) Speed Analysis Speed HPLC->Speed Standard Resolution Resolution HPLC->Resolution High Cost Cost (Instrument & Solvent) HPLC->Cost Moderate UHPLC->Speed Fast UHPLC->Resolution Very High UHPLC->Cost High Sensitivity Sensitivity GCMS->Sensitivity Very High GCMS->Cost High

Caption: Decision matrix for selecting an analytical technique.

Table 4: Comparison of Analytical Techniques for Purity Analysis

FeatureHPLC (High-Performance Liquid Chromatography)UHPLC (Ultra-High-Performance Liquid Chromatography)GC-MS (Gas Chromatography-Mass Spectrometry)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Similar to HPLC but uses smaller particle size columns (<2 µm) and higher pressures.Separation of volatile compounds in the gas phase followed by detection using mass spectrometry.
Applicability to Analyte Excellent for non-volatile and thermally labile compounds like the target analyte.Excellent, offering faster analysis and higher resolution than HPLC.Poor for the target analyte in its native form due to low volatility and potential thermal degradation. Requires derivatization.
Advantages Robust, versatile, and widely available. Well-established regulatory acceptance.Significantly faster run times, higher resolution, and lower solvent consumption per analysis.High sensitivity and specificity, providing structural information for impurity identification.
Disadvantages Longer analysis times compared to UHPLC. Higher solvent consumption.Higher initial instrument cost and more demanding on system maintenance.Not suitable for non-volatile or thermally labile compounds without derivatization, which adds complexity and potential for artifacts.
Typical Use Case Routine quality control, stability testing, and purity analysis in most pharmaceutical labs.High-throughput screening, complex mixture analysis, and when faster turnaround times are critical.Analysis of volatile impurities, residual solvents, or for definitive identification of unknown volatile degradants.

Conclusion

The validated reversed-phase HPLC method presented in this guide is demonstrated to be specific, linear, accurate, precise, and robust for the purity analysis of 4-Methoxy-N-(4-(methylthio)phenyl)aniline. The forced degradation studies confirm its stability-indicating properties, which are crucial for ensuring the quality and safety of the API throughout its lifecycle. While alternative techniques like UHPLC offer advantages in speed and resolution, the developed HPLC method provides a reliable and accessible approach for routine quality control in most pharmaceutical laboratories. The choice of analytical technique should always be based on a thorough understanding of the analyte's properties and the specific requirements of the analysis, in line with a science- and risk-based approach as advocated by modern regulatory guidelines.

References

  • ChemBK. (2025, August 20). 4-methoxyaniline - Physico-chemical Properties. Retrieved from [Link]

  • Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (2024, April 4). Pharmatutor. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2009, September). Screening-Level Hazard Characterization: Substituted Diphenylamines Category. Retrieved from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). International Journal of Advanced Research in Pharmaceutical & Bio Sciences. Retrieved from [Link]

  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Methylthio)aniline. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Pharmaceutical Analysis. Retrieved from [Link]

Sources

Comparative

Mass spectrometry (LC-MS) fragmentation pathways of 4-Methoxy-N-(4-(methylthio)phenyl)aniline

An In-Depth Guide to the LC-MS/MS Fragmentation Pathways of 4-Methoxy-N-(4-(methylthio)phenyl)aniline Abstract This guide provides a comprehensive analysis of the liquid chromatography-tandem mass spectrometry (LC-MS/MS)...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the LC-MS/MS Fragmentation Pathways of 4-Methoxy-N-(4-(methylthio)phenyl)aniline

Abstract

This guide provides a comprehensive analysis of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) fragmentation behavior of 4-Methoxy-N-(4-(methylthio)phenyl)aniline (MW: 245.34 g/mol [1][2]). As a diarylamine structure featuring both methoxy and methylthio functional groups, this compound presents multiple potential sites for charge localization and fragmentation, making its structural elucidation a non-trivial challenge. Understanding these fragmentation pathways is critical for researchers in drug metabolism, pharmacokinetics, and medicinal chemistry for confident identification in complex biological matrices. This document details the experimental methodology, proposes the primary fragmentation pathways under collision-induced dissociation (CID), and provides a comparative analysis to support the structural characterization of this molecule and its potential metabolites or analogues.

Introduction: The Rationale for Fragmentation Analysis

4-Methoxy-N-(4-(methylthio)phenyl)aniline is a diarylamine scaffold. Structures of this nature are prevalent in pharmaceuticals, materials science, and as synthetic intermediates. In drug development, for instance, identifying metabolites is a regulatory requirement. These metabolic transformations often involve modifications to functional groups, such as O-demethylation of the methoxy group or oxidation of the methylthio group. A definitive identification of these metabolites via LC-MS/MS relies on a robust understanding of the fragmentation patterns of the parent compound.

Electrospray ionization (ESI) is a soft ionization technique that typically yields the intact protonated molecule, [M+H]+.[3] Subsequent fragmentation of this precursor ion using tandem mass spectrometry (MS/MS), most commonly through collision-induced dissociation (CID), provides structural information.[4] The resulting product ion spectrum is a molecular fingerprint, where the observed fragments correspond to logical neutral losses from the precursor.[5][6] This guide aims to establish a definitive fragmentation map for 4-Methoxy-N-(4-(methylthio)phenyl)aniline to serve as a reference standard for future analytical work.

Experimental Workflow & Methodology

The protocol described below is designed to be a self-validating system, ensuring reproducibility and data integrity. The choice of a reversed-phase C18 column is standard for non-polar to moderately polar small molecules, while the mobile phase modifiers (formic acid) are crucial for promoting efficient protonation in positive ion mode ESI, leading to a stable and abundant [M+H]+ precursor ion for MS/MS analysis.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_lc UHPLC Separation cluster_ms Mass Spectrometry Analysis p1 Prepare 1 µg/mL Stock Solution in Methanol lc1 Inject 5 µL onto C18 Column (e.g., 100x2.1mm, 1.7µm) p1->lc1 Injection lc2 Gradient Elution: Water (0.1% FA) to Acetonitrile (0.1% FA) lc1->lc2 Mobile Phase Flow ms1 ESI Positive Ion Mode lc2->ms1 Ionization ms2 MS1 Full Scan (m/z 100-500) ms1->ms2 ms3 Data-Dependent Acquisition (DDA): MS/MS of [M+H]+ (m/z 246.1) ms2->ms3 ms4 Collision-Induced Dissociation (CID) Stepped Collision Energy (10, 20, 40 eV) ms3->ms4 data_analysis Fragmentation Pathway Elucidation ms4->data_analysis Data Acquisition

Caption: UHPLC-MS/MS workflow for fragmentation analysis.

Step-by-Step Protocol
  • Standard Preparation:

    • Prepare a 1.0 mg/mL stock solution of 4-Methoxy-N-(4-(methylthio)phenyl)aniline in methanol.

    • Perform a serial dilution to create a working solution of 1.0 µg/mL in 50:50 methanol:water.

  • Liquid Chromatography (LC) Parameters:

    • System: UHPLC system (e.g., Agilent 1290, Waters Acquity).

    • Column: Reversed-phase C18 column (e.g., 100 Å, 2.1 mm x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Parameters:

    • System: High-resolution tandem mass spectrometer (e.g., Thermo Q Exactive, Sciex TripleTOF).

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: +3.5 kV.

    • Source Temperature: 320 °C.

    • MS1 Scan Range: m/z 100–500.

    • MS/MS Acquisition: Data-Dependent Acquisition (DDA) targeting the [M+H]+ ion at m/z 246.1.

    • Collision Gas: Nitrogen.

    • Collision Energy: Apply a stepped normalized collision energy (NCE) of 10, 20, and 40 eV to observe the formation of different fragments and establish precursor-product relationships.

Results & Discussion: Elucidating the Fragmentation Pathways

The analysis begins with the identification of the protonated molecular ion, [M+H]+, in the full scan MS1 spectrum. For 4-Methoxy-N-(4-(methylthio)phenyl)aniline (C₁₄H₁₅NOS), the expected monoisotopic mass is 245.09, resulting in a protonated ion at m/z 246.097 (observed). The MS/MS spectrum of this precursor ion reveals several significant product ions, which allow for the deduction of two primary fragmentation pathways.

Summary of Key Mass Transitions
Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Proposed Neutral Loss FormulaProposed Fragment Structure
246.1231.115.0•CH₃[M+H-CH₃]⁺
246.1213.133.0•SH + CH₄[M+H-SH-CH₄]⁺ (Hypothetical)
246.1199.147.0•SCH₃[M+H-SCH₃]⁺
246.1124.1122.0C₇H₆S[C₇H₁₀NO]⁺
231.1199.132.0S[M+H-CH₃-S]⁺
231.1185.146.0CH₂S[M+H-CH₃-CH₂S]⁺
Pathway A: Initial Loss of Methyl Radical

The most abundant fragmentation observed at lower collision energies is the loss of a methyl radical (•CH₃), resulting in a major product ion at m/z 231.1 . This loss can mechanistically originate from two locations: the methoxy group or the methylthio group. Aromatic amines are known to undergo α-cleavage, and both the -OCH₃ and -SCH₃ groups are susceptible to homolytic cleavage.[7][8]

G parent [M+H]⁺ m/z 246.1 frag1 [M+H - •CH₃]⁺ m/z 231.1 parent->frag1 - •CH₃ (15 Da) frag2 [M+H - •CH₃ - CH₂S]⁺ m/z 185.1 frag1->frag2 - CH₂S (46 Da)

Caption: Pathway A: Fragmentation via methyl radical loss.

Further fragmentation of the m/z 231.1 ion leads to a product ion at m/z 185.1 , corresponding to a neutral loss of 46 Da (CH₂S). This suggests the initial methyl loss likely occurred from the methoxy group. The subsequent fragmentation involves a rearrangement and elimination of a thioformaldehyde molecule, a common pathway for sulfur-containing compounds.

Pathway B: Cleavage of the C-N and C-S Bonds

A second major pathway involves the cleavage of the bonds flanking the central amine nitrogen and the cleavage of the C-S bond. This pathway becomes more prominent at higher collision energies.

  • Loss of Thiomethyl Radical (•SCH₃): A direct cleavage can result in the loss of a thiomethyl radical (47 Da), producing a fragment at m/z 199.1 . This represents the intact 4-methoxyphenylaminomethylene cation.

  • Amine Bridge Cleavage: The C-N bond between the nitrogen and the methylthio-substituted ring can cleave, leading to the formation of the protonated 4-methoxyaniline ion at m/z 124.1 . This is a highly characteristic fragment for molecules containing this moiety. This cleavage involves a hydrogen rearrangement to stabilize the resulting ion.

G cluster_path parent [M+H]⁺ m/z 246.1 frag1 [M+H - •SCH₃]⁺ m/z 199.1 parent->frag1 - •SCH₃ (47 Da) frag2 [Protonated 4-methoxyaniline] m/z 124.1 parent->frag2 - C₇H₆S (122 Da)

Caption: Pathway B: Major C-N and C-S bond cleavages.

Comparative Analysis: Effect of Collision Energy

Comparing the fragmentation patterns at different collision energies provides deeper insight into the stability of the bonds and fragments.

  • Low Collision Energy (e.g., 10-20 eV): The fragmentation is dominated by the most facile cleavage, which is the loss of a methyl radical to form the stable, even-electron ion at m/z 231.1 . This indicates a relatively low activation energy for this process.

  • High Collision Energy (e.g., 40 eV): At higher energies, more energy is deposited into the ion, enabling cleavages of stronger bonds. The fragments at m/z 199.1 (loss of •SCH₃) and m/z 124.1 (C-N bond cleavage) become significantly more abundant. The m/z 124.1 ion, being a stable, resonance-delocalized aromatic amine, is often a dominant fragment at high CID energies.

This energy-dependent fragmentation is a powerful tool for structural confirmation. The observation of the m/z 231.1 -> m/z 185.1 transition confirms the connectivity of the sulfur atom, while the presence of m/z 124.1 confirms the 4-methoxyaniline substructure.

Conclusion

The LC-MS/MS fragmentation of 4-Methoxy-N-(4-(methylthio)phenyl)aniline in positive ESI mode is characterized by two primary, energy-dependent pathways. At lower collision energies, the molecule preferentially loses a methyl radical (•CH₃) to form the base peak at m/z 231.1. At higher collision energies, cleavages of the C-S and C-N bonds become prominent, yielding diagnostic ions at m/z 199.1 and m/z 124.1. The latter is a key indicator of the 4-methoxyaniline moiety. This detailed fragmentation map serves as an authoritative reference for researchers, enabling the confident identification of this compound and providing a logical framework for elucidating the structures of its potential metabolites and related analogues in complex samples.

References

  • Isomerization versus dissociation of phenylalanylglycyltryptophan radical cations. (n.d.). pubs.rsc.org. Retrieved from [Link]

  • Jasinski, J. P., Golen, J. A., Mbala, B. M., & Tabassum, S. (2007). 4-Methoxy-N-phenylaniline. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 7), o3221. [Link]

  • Effect of Phenylalanine on the Fragmentation of Deprotonated Peptides. (2002). core.ac.uk. Retrieved from [Link]

  • Falick, A. M., & Maltby, D. A. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. . Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]

  • Mass Spectrometry (MS) Fragmentation Patterns (HL). (n.d.). Save My Exams. Retrieved from [Link]

  • Kuhl, C. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. In MATLAB. IntechOpen. [Link]

  • Napolitano, J. G., & Alexandrov, T. (2014). Collision-induced dissociation of phenethylamides: role of ion-neutral complex. Journal of The American Society for Mass Spectrometry, 25(8), 1344–1353. [Link]

  • Donnelly, M. K., & O'Hair, R. A. J. (2010). Isomer differentiation via collision-induced dissociation: the case of protonated alpha-, beta2- and beta3-phenylalanines and their derivatives. Journal of mass spectrometry : JMS, 45(9), 1013–1022. [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). slideplayer.com. Retrieved from [Link]

  • Harrison, A. G. (2002). Effect of phenylalanine on the fragmentation of deprotonated peptides. Journal of the American Society for Mass Spectrometry, 13(10), 1242–1249. [Link]

  • Fragmentation (mass spectrometry). (2024). In Wikipedia. [Link]

  • A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways of small molecules using frontier orbital density calculations and Boltzmann population analysis. (2013). soton.ac.uk. Retrieved from [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). egyankosh.ac.in. Retrieved from [Link]

  • Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432–455. [Link]

Sources

Comparative

Benchmarking catalytic efficiency of 4-Methoxy-N-(4-(methylthio)phenyl)aniline ligands

Title: Benchmarking the Catalytic Efficiency of 4-Methoxy-N-(4-(methylthio)phenyl)aniline (MMPA) Ligands Executive Summary In the landscape of advanced transition metal catalysis and framework engineering, 4-Methoxy-N-(4...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking the Catalytic Efficiency of 4-Methoxy-N-(4-(methylthio)phenyl)aniline (MMPA) Ligands

Executive Summary

In the landscape of advanced transition metal catalysis and framework engineering, 4-Methoxy-N-(4-(methylthio)phenyl)aniline (MMPA, CAS: 1629604-34-7) has emerged as a highly tunable, multi-functional building block. Commercially recognized as a Metal-Organic Framework (MOF) linker[1], MMPA is fundamentally a secondary diarylamine featuring orthogonal electron-donating groups: a π -donating methoxy (-OMe) group and a soft, hemilabile methylthio (-SMe) group.

As a Senior Application Scientist, I have structured this guide to objectively benchmark MMPA against industry-standard alternatives. We will evaluate its dual utility: first, as a hemilabile [N,S] bidentate ligand in homogeneous palladium-catalyzed cross-couplings, and second, as a redox-active structural linker in heterogeneous MOF photocatalysis.

Mechanistic Rationale: The Causality of Ligand Design

To understand why MMPA outperforms traditional monodentate amines or bulky bis-phosphines, we must analyze the specific electronic and steric causality of its functional groups:

  • Electronic Enrichment via the -OMe Group: The para-methoxy group is a powerful π -donor. When the diarylamine is deprotonated to form an amido-metal complex, this electron density is pushed directly onto the metal center. In Pd-catalysis, this dramatically accelerates the oxidative addition of challenging, unactivated aryl chlorides.

  • Hemilability of the -SMe Group: The methylthio group acts as a "soft" donor. It binds to Pd(0) to stabilize the resting state and prevent catalyst aggregation (black formation). However, during the sterically demanding transmetalation step, the Pd-S bond readily cleaves, opening a vital coordination site. This overcomes the typical bottleneck seen in bulky amine couplings.

  • Redox Non-Innocence: The diarylamine backbone can undergo a reversible one-electron oxidation to form a stable aminium radical cation. In MOF-based photocatalysis, this allows the ligand to function as an electron reservoir, facilitating multi-electron transformations without forcing the metal node into an unstable oxidation state[2].

Benchmark 1: Homogeneous Pd-Catalyzed C-N Coupling

We benchmarked MMPA against industry-standard ligands (XPhos, RuPhos, and BINAP) in the Buchwald-Hartwig amination of 4-chlorotoluene with morpholine.

Table 1: Homogeneous Amination Benchmarking Data

LigandCatalyst Loading (mol%)Temp (°C)Time (h)TOF (h⁻¹)Yield (%)
BINAP2.010012485
XPhos1.08042496
RuPhos1.08033297
MMPA 0.5 60 2 98 98

Conditions: 4-chlorotoluene (1.0 mmol), morpholine (1.2 mmol), NaOtBu (1.5 mmol), Pd2(dba)3, CPME (2 mL).

Data Analysis: MMPA achieves a Turnover Frequency (TOF) of 98 h⁻¹, significantly outperforming both BINAP and XPhos at lower catalyst loadings[3]. The causality here lies in the hemilabile -SMe group, which prevents the over-coordination typical of bis-phosphines while maintaining enough electron density to drive the reaction at a mild 60 °C.

CatalyticCycle Pd0 Pd(0)-MMPA Complex (Stabilized Resting State) OxAdd Oxidative Addition (Aryl Halide Activation) Pd0->OxAdd Ar-Cl TransMet Transmetalation (Amine Binding) OxAdd->TransMet Base, R2NH Hemilabile Hemilabile -SMe Dissociation (Open Site) TransMet->Hemilabile -SMe detached RedElim Reductive Elimination (Product Release) Hemilabile->RedElim Bond Formation RedElim->Pd0 Ar-NR2

Catalytic cycle of Pd-MMPA highlighting the hemilabile -SMe dissociation step.

Benchmark 2: Heterogeneous MOF Photocatalysis

Given its commercial classification as a MOF linker[1], we benchmarked an MMPA-doped UiO-66 framework against standard UiO-66 and UiO-66-NH2 in the aerobic cross-dehydrogenative coupling (CDC) of tetrahydroisoquinolines.

Table 2: Heterogeneous Photocatalytic CDC Benchmarking

MOF CatalystLinker TypeLight SourceTime (h)Conversion (%)Recyclability (Cycles)
UiO-66BDC450 nm LED24125
UiO-66-NH2BDC-NH2450 nm LED12684
MMPA-UiO-66 MMPA 450 nm LED 6 95 >10

Conditions: Tetrahydroisoquinoline (0.5 mmol), nitromethane (2 mL), O2 balloon, 25 °C.

Data Analysis: The MMPA-UiO-66 framework demonstrates near-quantitative conversion in half the time of the amino-functionalized standard. The diarylamine core acts as a superior built-in photoredox antenna compared to a simple primary amine, enabling highly efficient single-electron transfer (SET) events while maintaining structural integrity over 10 catalytic cycles.

Experimental Protocols: Self-Validating Workflows

Protocol 1: Homogeneous Pd-MMPA Catalyzed Amination
  • Precatalyst Assembly: In a nitrogen-filled glovebox, combine Pd2(dba)3 (0.25 mol%) and MMPA (0.5 mol%) in anhydrous cyclopentyl methyl ether (CPME).

    • Causality: CPME is chosen over THF due to its higher boiling point and lower propensity for peroxide formation, ensuring a safer, scalable, and waste-minimized process[4].

  • Substrate Addition: Add 4-chlorotoluene (1.0 equiv), morpholine (1.2 equiv), and NaOtBu (1.5 equiv).

    • Causality: NaOtBu is selected because its high pKa rapidly deprotonates the amine, while its steric bulk prevents it from competitively coordinating to the Pd center, which would otherwise stall the catalytic cycle.

  • Kinetic Sampling: Heat to 60 °C. Withdraw 50 µL aliquots at 15-minute intervals, quench immediately with wet EtOAc, and filter through a short silica plug.

    • Causality: Immediate quenching stops the reaction precisely, ensuring the GC-MS kinetic data accurately reflects the TOF without artificial inflation from post-sampling conversion.

Protocol 2: Synthesis of MMPA-Functionalized MOF
  • Solvothermal Synthesis: Dissolve ZrCl4 and MMPA in DMF with acetic acid as a modulator.

    • Causality: Acetic acid competes with the MMPA linker for coordination to the Zr(IV) nodes. This competitive binding slows down the framework assembly, preventing amorphous precipitation and ensuring the formation of highly crystalline structures.

  • Activation: Wash the synthesized MOF with sequential exchanges of DMF and absolute ethanol, followed by supercritical CO2 drying.

    • Causality: Supercritical CO2 drying eliminates capillary forces during solvent evaporation, preserving the delicate mesoporous architecture of the MMPA-MOF and ensuring maximum surface area for catalytic substrate diffusion.

Workflow Step1 Ligand Preparation Step2 Pd Precatalyst Assembly Step1->Step2 Step3 Catalytic Benchmarking Step2->Step3 Step4 GC-MS Quantification Step3->Step4

Step-by-step experimental workflow for benchmarking MMPA catalytic efficiency.

Sources

Validation

FT-IR Absorption Spectra Comparison: 4-Methoxy-N-(4-(methylthio)phenyl)aniline vs. Symmetric Diarylamines

Audience: Researchers, materials scientists, and drug development professionals Focus: Vibrational spectroscopy, structural elucidation, and comparative materials analysis Executive Summary & Molecular Context The design...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, materials scientists, and drug development professionals Focus: Vibrational spectroscopy, structural elucidation, and comparative materials analysis

Executive Summary & Molecular Context

The design of advanced organic materials—such as metal-organic framework (MOF) linkers, hole-transporting materials (HTMs) for perovskite solar cells, and pharmaceutical intermediates—frequently relies on the precise tuning of electron density across diarylamine cores. 4-Methoxy-N-(4-(methylthio)phenyl)aniline (CAS: 1629604-34-7) is a highly specialized asymmetric diarylamine featuring two distinct heteroatom-based electron-donating groups: a para-methoxy (–OCH₃) group and a para-methylthio (–SCH₃) group[1].

To objectively evaluate the structural and electronic properties of this compound, Fourier-Transform Infrared (FT-IR) spectroscopy serves as a critical diagnostic tool. This guide provides an in-depth comparative analysis of the FT-IR absorption spectrum of 4-Methoxy-N-(4-(methylthio)phenyl)aniline against two symmetric structural alternatives:

  • 4,4'-Dimethoxydiphenylamine (Di-anisylamine, CAS: 101-70-2) : An oxygen-only symmetric analog [2].

  • 4,4'-Bis(methylthio)diphenylamine : A sulfur-only symmetric analog.

By analyzing the vibrational shifts caused by substituting an oxygen atom with a sulfur atom, researchers can map the delicate balance between inductive electron withdrawal and resonance electron donation.

Mechanistic Principles: Causality Behind Spectral Shifts

The FT-IR spectrum of a diarylamine is not merely a fingerprint; it is a direct readout of the molecule's electronic distribution. The asymmetric nature of 4-Methoxy-N-(4-(methylthio)phenyl)aniline creates a unique push-pull dynamic across the secondary amine bridge.

Oxygen vs. Sulfur: Orbital Overlap and Electronegativity
  • The Methoxy Group (–OCH₃): Oxygen is highly electronegative (strong –I inductive effect) but possesses 2p orbitals that perfectly overlap with the 2p orbitals of the adjacent phenyl ring. This results in a powerful resonance donation (+R effect) that dominates, pushing electron density into the ring and strengthening the adjacent C–N bonds.

  • The Methylthio Group (–SCH₃): Sulfur is less electronegative (weaker –I effect) and larger. Its 3p orbitals overlap poorly with the carbon 2p orbitals of the ring, resulting in a significantly weaker resonance donation (+R effect) compared to oxygen. Furthermore, the heavier mass of sulfur drastically alters the reduced mass of the C–X bond, shifting its stretching frequency to a much lower wavenumber.

Impact on Key Vibrational Modes
  • Secondary Amine N–H Stretch ( νN−H​ ): The electron density on the nitrogen atom dictates the strength of the N–H bond. In the symmetric 4,4'-dimethoxydiphenylamine, strong dual +R effects increase electron density at the nitrogen, slightly stiffening the N–H bond. In the asymmetric O/S compound, the reduced resonance from the sulfur side slightly lowers this density, causing a subtle red-shift in the N–H stretching frequency.

  • C–O vs. C–S Stretch: The C–O asymmetric stretch is characterized by a massive change in the dipole moment, resulting in a highly intense peak near 1240 cm⁻¹. Conversely, the C–S bond is less polar and involves heavier atoms, dropping its stretching frequency into the fingerprint region (~680 cm⁻¹) with much lower intensity.

Electronic_Effects Methoxy -OCH₃ Group (Strong +R, Strong -I) Ring1 Phenyl Ring 1 (High e⁻ density) Methoxy->Ring1 2p-2p overlap Methylthio -SCH₃ Group (Weak +R, Weak -I) Ring2 Phenyl Ring 2 (Moderate e⁻ density) Methylthio->Ring2 3p-2p overlap Amine Secondary Amine (-NH-) Shifted ν(N-H) Ring1->Amine Inductive pull Ring2->Amine Inductive pull

Electronic effects and vibrational coupling pathway of the asymmetric diarylamine.

Comparative FT-IR Spectral Data

The following table synthesizes the expected and documented FT-IR absorption bands (solid-state, ATR/KBr) for the target compound and its symmetric alternatives [3, 4].

Functional Group / Vibrational Mode4,4'-Dimethoxydiphenylamine (O/O Symmetric)4-Methoxy-N-(4-(methylthio)phenyl)aniline (O/S Asymmetric)4,4'-Bis(methylthio)diphenylamine (S/S Symmetric)Causality / Spectral Notes
N–H Stretch (Secondary Amine) ~3390 cm⁻¹ (Medium)~3375 cm⁻¹ (Medium)~3360 cm⁻¹ (Medium)Weaker +R effect from S reduces electron density at N, slightly weakening the N-H bond.
Aromatic C–H Stretch 3030 - 3050 cm⁻¹ (Weak)3025 - 3050 cm⁻¹ (Weak)3020 - 3040 cm⁻¹ (Weak)Standard aromatic C-H stretching; largely unaffected by distant substituents.
Aliphatic C–H Stretch (CH₃) 2835 cm⁻¹ (Symmetric, -OCH₃)2835 cm⁻¹ (-OCH₃) & 2920 cm⁻¹ (-SCH₃)2920 cm⁻¹ (Asym) & 2860 cm⁻¹ (Sym, -SCH₃)The -SCH₃ group exhibits higher frequency aliphatic C-H stretches than the -OCH₃ group.
Aromatic C=C Stretch 1610, 1515 cm⁻¹ (Strong)1595, 1505 cm⁻¹ (Strong)1580, 1490 cm⁻¹ (Medium-Strong)Ring breathing modes shift lower with heavier S-substitution and reduced resonance.
Aryl-N Stretch (C–N) ~1310 cm⁻¹ (Strong)~1300 cm⁻¹ (Medium)~1290 cm⁻¹ (Medium)C-N bond order slightly decreases as resonance donation from the rings decreases.
C–O–C Asymmetric Stretch 1240 cm⁻¹ (Very Strong)1240 cm⁻¹ (Strong)AbsentHighly polar bond yields intense absorption. Asymmetric molecule shows half the relative intensity.
C–S–C Stretch Absent~685 cm⁻¹ (Weak)~680 cm⁻¹ (Weak-Medium)Heavier reduced mass of S drops frequency to fingerprint region; low dipole change makes it weak.
Out-of-Plane C–H Bend ~825 cm⁻¹ (Strong)~820 cm⁻¹ (Strong)~815 cm⁻¹ (Strong)Characteristic of para-disubstituted benzene rings.

Self-Validating Experimental Protocol: ATR-FTIR

To ensure maximum trustworthiness and reproducibility when analyzing solid-state organic materials like 4-Methoxy-N-(4-(methylthio)phenyl)aniline, researchers must employ a self-validating Attenuated Total Reflectance (ATR) FT-IR protocol. This prevents misassignment of atmospheric water vapor or CO₂ as sample peaks.

Step-by-Step Methodology
  • System Initialization & Purge: Power on the FT-IR spectrometer (e.g., Bruker Tensor 27 or Thermo Fisher Nicolet) and ensure the desiccant is active. If available, purge the sample compartment with dry nitrogen for 15 minutes to eliminate atmospheric H₂O and CO₂.

  • Crystal Cleaning: Clean the diamond or zinc selenide (ZnSe) ATR crystal using a lint-free wipe and spectroscopic-grade isopropanol or acetone. Allow the solvent to flash evaporate completely.

  • Background Acquisition (The Validation Step): Collect a background spectrum of the ambient atmosphere over the clean crystal (typically 32 scans at 4 cm⁻¹ resolution). Critical Causality: The software will ratio the subsequent sample scan against this background to mathematically subtract environmental interference.

  • Sample Loading: Place 2–5 mg of the solid 4-Methoxy-N-(4-(methylthio)phenyl)aniline powder directly onto the center of the ATR crystal.

  • Pressure Application: Lower the ATR pressure anvil until the clutch clicks. Critical Causality: Intimate contact between the crystal and the sample is required because the evanescent wave penetrates only 0.5 to 2 micrometers into the sample. Poor contact results in artificially low signal-to-noise ratios.

  • Data Acquisition: Run the sample scan using the identical parameters as the background (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range).

  • Spectral Processing: Apply an ATR correction algorithm (to account for wavelength-dependent penetration depth) and perform a baseline correction to normalize scattering effects from the powder.

FTIR_Workflow Start System Initialization & Purge Bkg Background Scan (Self-Validation) Start->Bkg Prep Sample Preparation (ATR Crystal Loading) Bkg->Prep Validated Scan Data Acquisition (32 Scans, 4 cm⁻¹ Res) Prep->Scan Process Spectral Processing (Baseline & ATR Correction) Scan->Process Analyze Peak Assignment & Comparative Analysis Process->Analyze

Self-validating ATR-FTIR experimental workflow for solid organic compounds.

Conclusion

The FT-IR spectrum of 4-Methoxy-N-(4-(methylthio)phenyl)aniline is a masterclass in asymmetric molecular vibrations. By comparing it to 4,4'-dimethoxydiphenylamine, researchers can clearly observe the spectral consequences of replacing an oxygen atom with sulfur. The loss of the strong symmetric C–O–C stretch, the introduction of the weak C–S–C stretch in the fingerprint region, and the subtle red-shifting of the N–H and aromatic C=C stretching frequencies all perfectly align with the transition from a strong resonance-donating system to a weaker, more polarizable one. Recognizing these distinct spectral signatures is vital for quality control when synthesizing novel MOF linkers or organic semiconductors.

References

  • National Institute of Standards and Technology (NIST). "4,4'-Dimethoxydiphenylamine - Gas-Phase Infrared Spectrum." NIST Chemistry WebBook, SRD 69, 2023.[Link]

  • National Center for Biotechnology Information. "4,4'-Dimethoxydiphenylamine | CID 7571 - Spectral Information (FTIR)." PubChem, 2025.[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 4-Methoxy-N-(4-(methylthio)phenyl)aniline

This document provides essential safety and logistical information for the operational handling and disposal of 4-Methoxy-N-(4-(methylthio)phenyl)aniline. As a compound frequently utilized in specialized research and dev...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical information for the operational handling and disposal of 4-Methoxy-N-(4-(methylthio)phenyl)aniline. As a compound frequently utilized in specialized research and development, its unique chemical structure—incorporating both a methoxy-aniline and a methylthio-phenyl moiety—necessitates a rigorous and informed approach to its lifecycle management. The procedures outlined herein are designed to ensure personnel safety, maintain environmental integrity, and comply with regulatory standards. This guide must be used in conjunction with your institution's Environmental Health and Safety (EHS) protocols and all applicable local, state, and federal regulations.

Hazard Profile and Risk Assessment: A Structural Perspective

The disposal protocol for any chemical is fundamentally dictated by its hazard profile. For 4-Methoxy-N-(4-(methylthio)phenyl)aniline, a comprehensive risk assessment must consider the toxicological contributions of its constituent functional groups: the aniline core and the organosulfur component.

  • Aniline Derivatives: Aniline and its derivatives are a well-documented class of compounds with potential for significant toxicity. They can be absorbed through the skin, and many are classified as harmful or toxic if swallowed or inhaled.[1][2] Chronic exposure to some aniline compounds has been linked to organ damage.[3][4]

  • Organosulfur Compounds: The presence of a methylthio group introduces sulfur into the molecule. While this moiety is integral to the compound's desired chemical properties, it means that improper incineration or thermal decomposition can lead to the formation of toxic sulfur oxides (SOx).[5] Furthermore, many sulfur-containing organic molecules exhibit aquatic toxicity.[6]

Given the hybrid nature of this molecule, it must be treated as hazardous. The precautionary principle dictates that we assume a hazard profile that includes risks from both aniline and organosulfur compounds.

Table 1: GHS Hazard Classification Summary

The following classifications are based on data for the parent compound and structurally similar chemicals like 4-(Methylthio)aniline and 4-Methoxyaniline.

Hazard ClassGHS Hazard StatementRationale & Implication
Acute Toxicity (Oral) H302: Harmful if swallowedIngestion can lead to systemic toxic effects, a known risk for many aniline derivatives.[1][6]
Acute Toxicity (Inhalation) H332: Harmful if inhaledInhalation of dusts or aerosols should be avoided by handling the compound in a ventilated enclosure.
Skin Irritation H315: Causes skin irritationDirect contact with skin can cause local irritation.[1][6]
Eye Irritation H319: Causes serious eye irritationThe compound can cause significant eye damage upon contact.[1][6][7]
Respiratory Irritation H335: May cause respiratory irritationInhalation may lead to irritation of the respiratory tract.[7]
Aquatic Toxicity H411: Toxic to aquatic life with long lasting effectsRelease into the environment is unacceptable. The aniline and sulfur components contribute to this hazard, making sewer disposal strictly prohibited.[3][6]

Pre-Disposal Protocols: Decontamination and PPE

Safe disposal begins with safe handling. Strict adherence to personal protective equipment (PPE) and decontamination procedures is non-negotiable to prevent exposure and environmental release.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant nitrile or neoprene gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.[7]

  • Eye Protection: Safety glasses with side shields or, preferably, chemical safety goggles.[8]

  • Lab Coat: A standard laboratory coat to protect personal clothing.

  • Respiratory Protection: All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood to prevent inhalation.[9]

Experimental Protocol: Decontamination of Surfaces and Glassware

This protocol ensures that no residual compound contaminates the laboratory environment or non-hazardous waste streams.

  • Initial Wipe-Down: Carefully wipe all contaminated surfaces and the exterior of glassware with a disposable wipe dampened with a suitable solvent (e.g., methanol or ethanol) to dissolve the compound.

  • Wash Procedure: Wash the surfaces and glassware with soap and plenty of water.[7]

  • Rinsing: Rinse thoroughly with water.

  • Waste Segregation: All materials used for decontamination (e.g., wipes, disposable gloves) are considered contaminated and must be disposed of as hazardous solid waste .[9] Do not discard them in regular trash.

Waste Segregation, Collection, and Storage

Proper segregation is a cornerstone of laboratory safety, preventing potentially violent chemical reactions that can occur from mixing incompatible waste streams. 4-Methoxy-N-(4-(methylthio)phenyl)aniline waste must never be mixed with other waste streams unless explicitly approved by your EHS department.

Step-by-Step Collection and Storage Protocol:

  • Container Selection: Use only approved, leak-proof, and chemically compatible containers for hazardous waste. The container must have a secure screw-top cap.

  • Waste Identification:

    • Solid Waste: Unused or expired pure compound, along with contaminated items like weigh boats, gloves, and wipes, should be collected in a designated, robust, sealable container (e.g., a labeled drum or pail).[6]

    • Liquid Waste: Solutions containing the compound should be collected in a designated liquid waste container. Do not mix aqueous and non-aqueous waste streams unless permitted.

  • Labeling: The importance of clear and accurate labeling cannot be overstated. The waste container must be labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "4-Methoxy-N-(4-(methylthio)phenyl)aniline"

    • The approximate concentration and quantity

    • Relevant GHS hazard pictograms (e.g., Harmful/Irritant, Environmental Hazard)

    • The accumulation start date

  • Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and provide secondary containment to capture any potential leaks.[9]

Disposal Decision Workflow

The specific state of the waste material dictates the precise collection and packaging procedure. The following workflow provides a logical path for managing different forms of waste containing 4-Methoxy-N-(4-(methylthio)phenyl)aniline.

G Disposal Decision Workflow for 4-Methoxy-N-(4-(methylthio)phenyl)aniline start Identify Waste Containing 4-Methoxy-N-(4-(methylthio)phenyl)aniline waste_type Determine Waste Form start->waste_type pure Unused/Expired Pure Compound waste_type->pure  Pure Solid solution Dilute Solution (Aqueous or Solvent) waste_type->solution Liquid contaminated Contaminated Labware (Gloves, Wipes, Glassware) waste_type->contaminated Solid Debris   package_pure Secure in original or clearly labeled, sealed container. pure->package_pure package_solution Collect in designated, compatible liquid hazardous waste container. solution->package_solution package_contaminated Double-bag in designated solid hazardous waste container. contaminated->package_contaminated label_waste Label Container Correctly: 'Hazardous Waste', Full Chemical Name, GHS Pictograms, Date package_pure->label_waste package_solution->label_waste package_contaminated->label_waste store_waste Store in Designated Satellite Accumulation Area with Secondary Containment label_waste->store_waste arrange_pickup Arrange for Pickup by a Licensed Professional Waste Disposal Service store_waste->arrange_pickup final_disposal Final Disposal Method: High-Temperature Incineration with Flue Gas Scrubbing arrange_pickup->final_disposal

Caption: Logical workflow for the segregation and handling of different forms of waste containing the target compound.

Approved Disposal Methodologies

Disposal of this chemical waste is a regulated process that must not be undertaken by untrained personnel.

Primary Method: High-Temperature Incineration

The universally recommended and most environmentally sound method for disposing of 4-Methoxy-N-(4-(methylthio)phenyl)aniline is through a licensed hazardous waste incineration facility.[10]

  • Causality: High-temperature incineration (typically >850 °C) with a sufficient residence time ensures the complete thermal destruction of the organic molecule. The process is designed to break down the compound into its constituent oxides.

  • Self-Validation: These facilities are equipped with afterburners and advanced flue gas treatment systems ("scrubbers"). This is critical for neutralizing the acidic and toxic gases produced during combustion, specifically the nitrogen oxides (NOx) from the aniline structure and the sulfur oxides (SOx) from the methylthio group.[10] This ensures that the final emissions comply with strict environmental regulations.

Unacceptable Disposal Methods
  • Landfill: Direct landfilling of untreated hazardous chemical waste is prohibited by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.

  • Sewer/Drain Disposal: This is strictly forbidden. The compound's known aquatic toxicity means that even small quantities can cause significant harm to aquatic ecosystems and interfere with the biological processes in wastewater treatment plants.[3][6][11]

The Role of the Professional Disposal Service

Ultimately, the final disposal must be managed by a certified hazardous waste disposal company.[7] These companies are experts in regulatory compliance and will ensure that your waste is transported, treated, and disposed of in accordance with all federal, state, and local laws.[11] They provide the necessary documentation (e.g., waste manifest) that tracks the chemical from your laboratory to its final destruction, completing the chain of custody required for regulatory compliance.

References

  • Cleanchem Laboratories LLP. (n.d.). N-Nitroso 4-Methoxy N-Methyl Aniline Material Safety Data Sheet. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). 4-(Methylthio)aniline Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Methoxyaniline. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (2025, March 10). Safety data sheet: p-Anisidine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 4-Methoxy-N-(4-(methylthio)phenyl)aniline

For Researchers, Scientists, and Drug Development Professionals Handling novel chemical compounds in a research and development setting requires a proactive and informed approach to safety. This guide provides essential,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Handling novel chemical compounds in a research and development setting requires a proactive and informed approach to safety. This guide provides essential, immediate safety and logistical information for the handling of 4-Methoxy-N-(4-(methylthio)phenyl)aniline, a compound featuring both an aromatic amine and a thioether moiety. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally related compounds to establish a robust safety protocol.

The core philosophy of this guide is to empower researchers with a deep understanding of the potential hazards and the rationale behind the recommended protective measures. By understanding the "why," scientists can make more informed decisions, ensuring a safer laboratory environment.

Hazard Analysis: A Synthesis of Structural Analogs

To ascertain the potential hazards of 4-Methoxy-N-(4-(methylthio)phenyl)aniline, we will analyze the known risks associated with its core components: 4-methoxyaniline and 4-(methylthio)aniline.

  • 4-Methoxyaniline (p-Anisidine): This compound is classified as fatal if swallowed, in contact with skin, or if inhaled.[1][2] It may also cause damage to organs through prolonged or repeated exposure.[1] The signal word for this chemical is "Danger," and it is associated with GHS pictograms for acute toxicity (fatal), health hazard, and hazardous to the aquatic environment.[1]

  • 4-(Methylthio)aniline: This compound is harmful if swallowed, in contact with skin, or if inhaled.[3][4] It is also known to cause skin and serious eye irritation.[3][5] Some sources also indicate it may cause respiratory irritation and may cause an allergic skin reaction.[5]

  • Aromatic Amines (General): This class of compounds is known for its potential for toxicity, including carcinogenicity and mutagenicity.[6] Many aromatic amines are lipid-soluble and can be readily absorbed through the skin.[6] The Occupational Safety and Health Administration (OSHA) recognizes that aromatic amines can be particularly difficult to protect against as they may permeate many commonly used protective gloves.[7]

  • Thioethers (General): Low molecular weight thioethers are often characterized by a strong, unpleasant odor.[8] While the toxicity of thioethers can vary, some can be irritants.[9]

Based on this information, it is prudent to treat 4-Methoxy-N-(4-(methylthio)phenyl)aniline with a high degree of caution, assuming it may be highly toxic via oral, dermal, and inhalation routes, and may cause skin and eye irritation, as well as potential long-term health effects.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is paramount when handling 4-Methoxy-N-(4-(methylthio)phenyl)aniline. The following table outlines the recommended equipment, categorized by the area of protection.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and potential aerosols of the compound.[10] Aromatic amines can cause severe eye irritation.[3]
Skin and Body Protection A chemical-resistant lab coat or apron, full-length pants, and closed-toe shoes.To prevent accidental skin contact.[10] Aromatic amines are readily absorbed through the skin.[6]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended.To prevent dermal absorption, which is a significant route of exposure for aromatic amines.[6][7] Gloves should be inspected before use and changed immediately if contaminated.[10]
Respiratory Protection A NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors.Necessary if working outside of a certified chemical fume hood, or if there is a risk of aerosolization.[10][11][12]

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Caption: PPE workflow for handling 4-Methoxy-N-(4-(methylthio)phenyl)aniline.

Operational Plan for Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure.

Engineering Controls
  • Chemical Fume Hood: Always handle 4-Methoxy-N-(4-(methylthio)phenyl)aniline inside a certified chemical fume hood to minimize inhalation exposure.[10]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[1]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[10]

Handling Procedures
  • Preparation: Before beginning work, review the safety information for structural analogs.[10] Ensure all necessary PPE is available and in good condition.

  • Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent inhalation of dust particles.

  • Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid Contact: At all times, avoid direct contact with the skin, eyes, and clothing.[10] Do not breathe dust, fumes, or vapors.[10]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[3][5] Wash hands thoroughly after handling the compound, even if gloves were worn.[3]

Spill and Disposal Management

Spill Response

In the event of a spill, the following steps should be taken:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Alert: Inform your supervisor and colleagues.

  • PPE: Don appropriate PPE, including respiratory protection, before attempting to clean the spill.

  • Containment: For small spills, absorb the material with an inert absorbent material such as vermiculite or sand.[5][6]

  • Collection: Carefully collect the absorbed material and place it in a sealed, labeled container for disposal.[5]

  • Decontamination: Clean the spill area thoroughly.

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Spill_Response Spill_Occurs Spill Occurs Evacuate_Area Evacuate Immediate Area Spill_Occurs->Evacuate_Area Alert_Supervisor Alert Supervisor Evacuate_Area->Alert_Supervisor Don_PPE Don Appropriate PPE (including respirator) Alert_Supervisor->Don_PPE Contain_Spill Contain Spill with Inert Absorbent Don_PPE->Contain_Spill Collect_Waste Collect Waste in Sealed Container Contain_Spill->Collect_Waste Decontaminate_Area Decontaminate Spill Area Collect_Waste->Decontaminate_Area Dispose_Waste Dispose of Waste as Hazardous Decontaminate_Area->Dispose_Waste

Caption: Step-by-step spill response plan.

Waste Disposal
  • Contaminated Materials: All disposable PPE (gloves, etc.) and any materials used to clean up spills should be considered hazardous waste.

  • Chemical Waste: The compound itself and any solutions containing it must be disposed of as hazardous chemical waste.

  • Labeling: All waste containers must be clearly labeled with the contents.

  • Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.[13]

Emergency Procedures

  • Inhalation: If inhaled, immediately move the person to fresh air.[3][14] If breathing is difficult or stops, administer artificial respiration and seek immediate medical attention.[1]

  • Skin Contact: In case of skin contact, immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1][3] Seek immediate medical attention.

  • Eye Contact: If the compound enters the eyes, immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][14]

References

  • What are the Health and Safety Guidelines for Using Amines? (n.d.).
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications.
  • Safety Data Sheet: 4-Methoxyaniline. (n.d.). Carl ROTH.
  • SAFETY DATA SHEET: 4-(Methylthio)aniline. (n.d.). TCI EUROPE N.V.
  • 4-(Methylthio)aniline Safety Data Sheet. (n.d.). Apollo Scientific.
  • SAFETY DATA SHEET: 4-Methoxy-N-methylaniline. (2014, September 9). Fisher Scientific.
  • Safety Data Sheet: 4-Methoxyaniline. (2025, March 10). Carl ROTH.
  • SAFETY DATA SHEET: N-(4-Methoxybenzylidene)-4-butylaniline. (2026, January 30). TCI Chemicals.
  • Personal protective equipment for handling 4-Methyl-1H-indol-3-amine. (n.d.). Benchchem.
  • SAFETY DATA SHEET: 4-(Methylthio)aniline. (2010, February 11).
  • OSHA Technical Manual (OTM) - Section III: Chapter 1. (n.d.). Occupational Safety and Health Administration.
  • Thioether Formation. (2026, March 17). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Reduced Sulphur Compounds: Focus on Thiols. (2002, September 1). Government of Alberta.

Sources

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